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[2-(Piperidin-4-ylmethyl)phenyl]methanol Documentation Hub

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  • Product: [2-(Piperidin-4-ylmethyl)phenyl]methanol
  • CAS: 1783870-08-5

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of the [2-(Piperidin-4-ylmethyl)phenyl]methanol Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold in CNS Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Substituted Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with complex biological targets. The 4-substituted piperidine motif, in particular, is a recurring feature in centrally acting agents, prized for its ability to orient functional groups towards key interaction points within a receptor's binding pocket. This guide focuses on the therapeutic potential of a specific, yet representative, member of this class: [2-(Piperidin-4-ylmethyl)phenyl]methanol. While this exact molecule may be novel, its structural alerts strongly suggest a high probability of interaction with a critical and "druggable" target in the central nervous system: the Sigma-1 (σ1) receptor.

The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-operated modulator of various cellular signaling pathways. Its activation has been linked to a plethora of neuroprotective and restorative mechanisms, making it a compelling target for a wide range of neurological and psychiatric disorders.[2][3] This guide will provide a comprehensive technical framework for the synthesis, characterization, and preclinical evaluation of [2-(Piperidin-4-ylmethyl)phenyl]methanol, with a focus on its potential as a σ1 receptor modulator.

The Sigma-1 Receptor: A High-Value Target for Neurotherapeutics

The σ1 receptor has emerged from relative obscurity to become a focal point of modern neuropharmacology. Initially misidentified as an opioid receptor subtype, it is now understood to be a distinct protein with a unique mechanism of action.[4] It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function.[1][5]

The therapeutic rationale for targeting the σ1 receptor is compelling and multifaceted:

  • Neuroprotection: Activation of the σ1 receptor has been shown to confer neuroprotection through multiple pathways, including the regulation of calcium homeostasis, mitigation of oxidative stress, and enhancement of mitochondrial function.[1][2][3]

  • Modulation of Neurotransmission: The σ1 receptor can potentiate glutamatergic neurotransmission, particularly through the NMDA receptor, and modulate cholinergic, serotonergic, and dopaminergic systems.[4][6] This broad-spectrum influence on neurotransmitter systems underpins its potential in treating a variety of CNS disorders.

  • Anti-neuroinflammatory Effects: The σ1 receptor is expressed in glial cells and its activation can suppress neuroinflammation, a key pathological feature of many neurodegenerative diseases.[2][3]

  • Cognitive Enhancement: By promoting neuronal plasticity and cell survival, σ1 receptor agonists have shown promise in preclinical models of cognitive impairment and amnesia.[6][7]

The diverse cellular functions regulated by the σ1 receptor implicate it in the pathophysiology of numerous disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), Huntington's disease, depression, anxiety, and neuropathic pain.[1][2] This makes the development of novel σ1 receptor ligands, such as the one proposed in this guide, a highly promising avenue for therapeutic innovation.

Proposed Synthetic Pathway for [2-(Piperidin-4-ylmethyl)phenyl]methanol

The synthesis of the target compound can be approached through a convergent and efficient strategy, leveraging established methodologies for the construction of 4-substituted piperidines.[8][9][10][11] The following is a proposed, logical synthetic route.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A [2-(Piperidin-4-ylmethyl)phenyl]methanol (Target) B N-Boc-4-(2-(hydroxymethyl)benzyl)piperidine A->B Deprotection C N-Boc-4-formylpiperidine B->C Wittig Reaction D 2-Bromobenzyl alcohol B->D Coupling E Wittig Reagent C->E Precursor S1 Step 1: Protection of 2-Bromobenzyl alcohol S2 Step 2: Grignard Formation & Reaction with N-Boc-4-formylpiperidine S1->S2 S3 Step 3: Dehydration & Reduction S2->S3 S4 Step 4: Deprotection S3->S4 S4->A Final Product

Caption: A conceptual overview of the synthetic strategy for [2-(Piperidin-4-ylmethyl)phenyl]methanol.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(2-(hydroxymethyl)benzylidene)piperidine

  • To a solution of (2-bromobenzyl)methanol in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Add a solution of N-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(2-(hydroxymethyl)benzylidene)piperidine.

Step 2: Reduction of the Alkene

  • Dissolve the product from Step 1 in methanol and add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield N-Boc-[2-(piperidin-4-ylmethyl)phenyl]methanol.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc protected intermediate in a solution of 4 M hydrochloric acid in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride as the final product.

Preclinical Evaluation Workflow: A Roadmap to Therapeutic Validation

A rigorous and systematic preclinical evaluation is paramount to establishing the therapeutic potential of [2-(Piperidin-4-ylmethyl)phenyl]methanol. The following workflow is designed to comprehensively characterize the compound's pharmacological profile, with a focus on its interaction with the σ1 receptor.

Diagram of the Preclinical Evaluation Workflow

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Binding Assays (Sigma-1, Sigma-2, Opioid Receptors) B Functional Assays (e.g., Ca2+ mobilization, Neurite outgrowth) A->B Hits C ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) B->C Leads D Pharmacokinetic Studies (Bioavailability, Brain Penetration) C->D Optimized Lead E Efficacy Models (e.g., Neuropathic Pain, Cognitive Deficits) D->E F Preliminary Safety/Tolerability E->F

Caption: A streamlined workflow for the preclinical evaluation of novel CNS-active compounds.

Tier 1: In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of the compound at the σ1 receptor and assess its selectivity.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

  • Materials: Guinea pig brain membranes, [³H]-(+)-pentazocine (radioligand), unlabeled (+)-pentazocine (positive control), test compound.

  • Procedure:

    • Incubate guinea pig brain membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound in a suitable buffer.

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled (+)-pentazocine) from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Neurite Outgrowth Assay for Functional Agonist/Antagonist Activity

  • Cell Line: PC12 cells (rat pheochromocytoma).

  • Procedure:

    • Plate PC12 cells in collagen-coated plates.

    • Treat the cells with Nerve Growth Factor (NGF) to induce differentiation.

    • Co-treat cells with NGF and varying concentrations of the test compound, alone or in the presence of a known σ1 receptor antagonist (e.g., NE-100).

  • Data Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

    • Quantify neurite outgrowth using high-content imaging and analysis software.

    • An increase in neurite outgrowth in the presence of the test compound suggests agonist activity, while a reversal of a known agonist's effect indicates antagonist activity.

Table 1: Key In Vitro Assays and Their Significance

AssayPurposeKey Parameters Measured
Radioligand BindingTo determine the binding affinity of the compound for the target receptor.Ki (inhibition constant)
Functional Cell-Based AssaysTo assess the functional consequences of receptor binding (agonist, antagonist, or allosteric modulator activity).[5]EC₅₀/IC₅₀, Emax
Off-Target ScreeningTo evaluate the selectivity of the compound against a panel of other receptors, ion channels, and enzymes.% Inhibition at a fixed concentration
ADME ProfilingTo assess the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion characteristics.Solubility, Permeability, Metabolic Stability
In Vitro ToxicologyTo identify potential cytotoxic effects of the compound.CC₅₀ (cytotoxic concentration)
Tier 2: In Vivo Characterization

Objective: To evaluate the pharmacokinetic properties, in vivo efficacy, and preliminary safety of the lead compound.

Protocol 3: Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-administration.

    • At the end of the study, collect brain tissue.

    • Analyze plasma and brain homogenate samples for the concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

    • Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Protocol 4: Mouse Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Induce neuropathic pain by surgically ligating the sciatic nerve.

    • After a post-operative recovery and pain development period, administer the test compound.

    • Assess pain behavior using standardized tests such as the von Frey test (mechanical allodynia) and the Hargreaves test (thermal hyperalgesia).

  • Data Analysis:

    • Compare the pain thresholds of the compound-treated group to a vehicle-treated control group.

    • A significant increase in pain threshold indicates analgesic efficacy.

Conclusion and Future Directions

The [2-(Piperidin-4-ylmethyl)phenyl]methanol scaffold represents a promising starting point for the development of novel therapeutics targeting the σ1 receptor. Its structural features are consistent with those of known high-affinity ligands for this important CNS target. The proposed synthetic and preclinical evaluation workflows provide a robust and scientifically sound framework for advancing this or structurally related compounds through the early stages of drug discovery.

Future work should focus on establishing a clear structure-activity relationship (SAR) through the synthesis and testing of a focused library of analogs. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate with the potential to address the significant unmet medical needs in the realm of neurological and psychiatric disorders.

References

  • Ishikawa, M., & Hashimoto, K. (2009). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptors and Signal Transduction, 29(3-4), 213-221. [Link]

  • Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(12), 6439. [Link]

  • El-Elimat, T., et al. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 12(4), 594-606. [Link]

  • Wang, J., et al. (2018). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience, 12, 337. [Link]

  • Román, F. S., & Maurice, T. (2005). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 11(23), 3027-3043. [Link]

  • Matthews, N. J. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Iowa State University Digital Repository. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Current Neuropharmacology, 7(3), 196-203. [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 239. [Link]

  • Lever, J. R. (2010). The Pharmacology of the Sigma-1 Receptor. University of Bath's Research Portal. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3871-3874. [Link]

  • Rubiralta, M., & Giralt, E. (2018). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Anson, C. E., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 5(2), 139-147. [Link]

  • Parcell, R. F. (1987). Piperidine Synthesis. DTIC. [Link]

  • Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

Sources

Exploratory

Literature review of [2-(Piperidin-4-ylmethyl)phenyl]methanol biological activity

An In-depth Technical Guide to the Biological and Synthetic Profile of [2-(Piperidin-4-ylmethyl)phenyl]methanol A Senior Application Scientist's Review for Researchers and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological and Synthetic Profile of [2-(Piperidin-4-ylmethyl)phenyl]methanol

A Senior Application Scientist's Review for Researchers and Drug Development Professionals

Introduction: The Prominence of the Piperidine Scaffold in Modern Therapeutics

The piperidine ring is a quintessential heterocyclic motif that holds a privileged status in the realm of medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a versatile structural scaffold.[1] The conformational flexibility of the piperidine chair and boat forms, coupled with its ability to be functionalized at various positions, allows for the precise three-dimensional positioning of pharmacophoric elements. This facilitates optimal interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] Within this vast chemical space, the specific compound [2-(Piperidin-4-ylmethyl)phenyl]methanol has emerged as a molecule of significant interest, not for its intrinsic biological activity, which remains largely unexplored, but as a critical component in a revolutionary therapeutic modality.

[2-(Piperidin-4-ylmethyl)phenyl]methanol: A Pivotal Linker in PROTAC Technology

The primary and most well-documented application of [2-(Piperidin-4-ylmethyl)phenyl]methanol is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are innovative heterobifunctional molecules engineered to hijack the body's own cellular machinery for targeted protein degradation.[3]

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the disease-causing protein.[3] This catalytic process allows PROTACs to be effective at very low concentrations.[3]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_T POI PROTAC_T PROTAC POI_T->PROTAC_T POI_Ub Poly-ubiquitinated POI E3_T E3 Ligase PROTAC_T->E3_T E3_T->POI_T Ubiquitination Ub Ubiquitin Ub->E3_T Recruited Proteasome Proteasome POI_Ub->Proteasome Degradation Fragments Fragments Proteasome->Fragments Peptide Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

The Critical Role of the Linker

The linker is not merely a passive spacer but an active and critical determinant of a PROTAC's success.[3] Its length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[6] [2-(Piperidin-4-ylmethyl)phenyl]methanol serves as a "semi-flexible" linker. This class of linkers provides a balance between the conformational freedom of flexible linkers (like PEG or alkyl chains) and the defined orientation of rigid linkers (like aromatic systems).[4] This semi-rigidity can help to pre-organize the two ligands in a favorable conformation for ternary complex formation while still allowing for the necessary adjustments to accommodate the protein surfaces.[6]

Synthesis and Chemical Properties

Representative Synthetic Protocol: Synthesis of a 4-Aryl-4-piperidinemethanol Derivative

The following protocol is adapted from the synthesis of related 4-aryl-4-piperidinol compounds and illustrates a general approach that could be modified to produce the target molecule.[7]

Step 1: Epoxidation of the Piperidine Precursor

  • Dissolve the starting N-protected 4-arylpiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add an epoxidizing agent, for example, m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide intermediate.

Step 2: Ring-opening and Hydroxymethylation

  • Dissolve the epoxide intermediate from Step 1 in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent capable of opening the epoxide and introducing the hydroxymethyl group. A super hydride like lithium triethylborohydride could be employed for such a transformation, analogous to the reduction of a carboxyamide.[8]

  • Stir the reaction at room temperature until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aryl-4-piperidinemethanol derivative.

Step 3: Deprotection (if necessary)

  • If the piperidine nitrogen is protected (e.g., with a Boc or Cbz group), this group must be removed.

  • For a Boc group, dissolve the protected piperidine in a solution of hydrochloric acid in dioxane or methanol.

  • Stir at room temperature until deprotection is complete.

  • Remove the solvent under reduced pressure to yield the hydrochloride salt of the final product.

Potential Biological Activities: An Inferential Analysis

Although the primary documented use of [2-(Piperidin-4-ylmethyl)phenyl]methanol is as a chemical tool, its structural motifs—the 4-arylpiperidine and benzyl alcohol moieties—are present in numerous biologically active compounds. Therefore, it is plausible that this molecule possesses intrinsic biological activity. The following sections explore potential activities based on the analysis of structurally related compounds.

Antimycobacterial Activity

A number of 4-aryl-4-piperidinol derivatives have demonstrated promising activity against Mycobacterium tuberculosis. For instance, compounds with a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position of the piperidine ring have shown significant anti-tuberculosis effects.[7]

Compound IDR-group on Piperidinol NitrogenMIC (μg/mL) against M. tuberculosis
4b (R)-3-(4-chlorophenoxy)-2-hydroxypropyl1.4[7]
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl1.7[7]
4g (S)-3-(4-fluorophenoxy)-2-hydroxypropyl3.5[7]

Table 1: Antitubercular activity of selected 4-aryl-4-piperidinol derivatives.[7]

The structure-activity relationship (SAR) in this series suggests that the nature of the substituent on the piperidine nitrogen and the stereochemistry of the secondary alcohol are crucial for activity. The presence of halogenated phenyl groups appears to be beneficial.

Opioid Receptor Modulation

The 4-arylpiperidine scaffold is a classic framework for opioid receptor ligands. Extensive SAR studies have been conducted on trans-3,4-dimethyl-4-arylpiperidine derivatives, revealing their potential as opioid antagonists.[9] These studies have shown that the position and nature of substituents on the aryl ring are critical for receptor affinity and selectivity. While [2-(Piperidin-4-ylmethyl)phenyl]methanol lacks the specific substitutions of high-affinity opioid ligands, the core scaffold suggests that it or its derivatives could interact with opioid receptors.

Antimicrobial and Antifungal Potential

The broader class of piperidine derivatives has been extensively investigated for antimicrobial and antifungal properties. Various substituted piperidin-4-ones and their thiosemicarbazone derivatives have exhibited significant activity against a range of bacteria and fungi, in some cases comparable to standard drugs like ampicillin and terbinafine.[10] The biological activity is often enhanced by the addition of specific functional groups to the piperidine core.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several key structural features of the 4-aryl-piperidinemethanol scaffold can be highlighted as important for potential biological activity.

SAR_Diagram cluster_SAR Key SAR Points for 4-Aryl-Piperidinemethanol Scaffold mol mol A Aryl Ring (A): - Substitution pattern (ortho, meta, para) - Electronic nature of substituents (halogens, CF3) - Crucial for receptor interaction (e.g., opioid, antitubercular targets) B Piperidine Ring (B): - N-substitution significantly modulates activity and ADME properties - Conformational rigidity/flexibility impacts binding C Methanol Group (C): - Stereochemistry can be critical for activity - Can act as a hydrogen bond donor/acceptor - Potential site for derivatization (e.g., etherification) D Methylene Linker (D): - Provides spacing and flexibility between the two rings - Influences the overall 3D shape of the molecule

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for [2-(Piperidin-4-ylmethyl)phenyl]methanol

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listing.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listing.

[1]

Executive Summary & Physicochemical Basis[1][2][3]

The compound [2-(Piperidin-4-ylmethyl)phenyl]methanol represents a bifunctional pharmacophore often utilized as a linker or scaffold in the synthesis of PARP inhibitors and PROTAC linkers. Its solubility behavior is governed by the competition between its polar hydrogen-bonding domains (secondary amine, primary alcohol) and its lipophilic scaffold (phenyl ring, piperidine hydrocarbon backbone).

Effective handling requires distinguishing between the Free Base (neutral) and Salt (protonated) forms, as their solubility profiles are inverted in aqueous vs. organic media.

Structural Determinants of Solubility
  • Secondary Amine (

    
    ):  Acts as a strong H-bond acceptor and donor. In acidic media, it protonates, drastically increasing aqueous solubility.
    
  • Benzyl Alcohol Moiety: Provides moderate polarity and H-bond capability but is insufficient to solubilize the lipophilic bulk in neutral water without assistance.

  • Lipophilic Domain: The phenyl ring and the piperidine methylene chain drive solubility in chlorinated and polar aprotic solvents.

Solubility Profile: Quantitative & Qualitative Assessment

The following data summarizes the saturation solubility trends for the Free Base form at 25°C.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO / DMF High (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; preferred for stock solutions.
Chlorinated DCM / Chloroform High (>50 mg/mL) Excellent solvation of the lipophilic piperidine/phenyl core; standard for extraction.
Alcohols Methanol / Ethanol High (>30 mg/mL) Dual H-bonding capability matches the solute's amine/alcohol motifs.
Esters Ethyl Acetate Moderate (10–30 mg/mL) Good for liquid-liquid extraction (LLE) but may require heating for high concentrations.
Aromatic Toluene Low-Moderate (<10 mg/mL) Solubilizes the phenyl ring but struggles with the polar amine/alcohol groups.
Alkanes Hexane / Heptane Insoluble (<1 mg/mL) Lack of polarity prevents interaction with the amine/alcohol groups; useful as an antisolvent.
Aqueous Water (pH 7) Low (<2 mg/mL) The hydrophobic surface area dominates at neutral pH.
Aqueous 0.1 M HCl High (>50 mg/mL) Protonation of the piperidine nitrogen (

) forms a highly soluble salt.

Critical Note: If utilizing the Hydrochloride Salt (CAS 371981-27-0 analog), the profile inverts: High solubility in Water/MeOH, but effectively insoluble in DCM, EtOAc, and Toluene.

Visualization of Solute-Solvent Interactions[1]

The following diagram illustrates the decision logic for solvent selection based on the desired process (Reaction vs. Purification).

SolubilityLogic Compound [2-(Piperidin-4-ylmethyl) phenyl]methanol Process Intended Process Compound->Process Rxn_Polar Nucleophilic Subst. (DMSO/DMF) Process->Rxn_Polar Synthesis Rxn_Red Reductions (THF/MeOH) Process->Rxn_Red Synthesis Ext_Acid Acidic Extraction (Water/HCl) Process->Ext_Acid Purification Ext_Org Organic Wash (DCM/EtOAc) Process->Ext_Org Purification High Solubility\n(Dipole Interactions) High Solubility (Dipole Interactions) Rxn_Polar->High Solubility\n(Dipole Interactions) Salt Formation\n(Protonation) Salt Formation (Protonation) Ext_Acid->Salt Formation\n(Protonation) Free Base Extraction\n(Lipophilic Solvation) Free Base Extraction (Lipophilic Solvation) Ext_Org->Free Base Extraction\n(Lipophilic Solvation)

Figure 1: Solvent selection logic based on the physicochemical state of the amine moiety.

Experimental Protocol: Determination of Saturation Solubility

To validate the solubility for a specific batch (critical for GLP studies), use the following Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Materials
  • Analyte: [2-(Piperidin-4-ylmethyl)phenyl]methanol (Solid).

  • Solvents: HPLC grade (Methanol, Water, DCM, etc.).

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Supersaturation:

    • Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

    • Visual Check: Ensure undissolved solid remains visible.[1] If it dissolves completely, add more solid.

  • Equilibration:

    • Seal the vial and agitate at 25°C ± 0.5°C for 24 hours .

    • Why: Kinetic solubility (dissolving rapidly) often overestimates thermodynamic solubility. 24 hours ensures equilibrium.

  • Phase Separation:

    • Allow the sample to stand for 2 hours or centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm PTFE filter (use Nylon for aqueous, PTFE for organic).

    • Caution: Pre-saturate the filter with solvent to prevent analyte adsorption loss.

  • Quantification:

    • Dilute the filtrate 100x with the mobile phase (e.g., Acetonitrile/Water).

    • Inject into HPLC. Calculate concentration using a calibration curve derived from a stock solution in DMSO.

Workflow Diagram

Protocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C Start->Agitate Settle Centrifuge/Settle Agitate->Settle Filter Filter (0.45 µm) Settle->Filter Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (UV/MS) Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications in Synthesis & Purification[1]

Reaction Solvent Selection

For nucleophilic substitutions involving the piperidine nitrogen:

  • Recommended: DMF or Acetonitrile.

  • Reasoning: These solvents stabilize the transition state and dissolve the free base readily.

Purification (Acid-Base Extraction)

The distinct solubility switch between pH levels is the primary purification method:

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash with Water (removes neutral impurities).

  • Extract with 1M HCl (The target moves to the Aqueous phase as the salt).

  • Discard Organic phase (removes non-basic impurities).

  • Basify Aqueous phase with NaOH to pH > 12.

  • Back-extract into DCM (The target returns to the Organic phase as the free base).

References

  • Sigma-Aldrich. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride Product Sheet. (Analogous structure properties). Available at:

  • PubChem. Compound Summary: Piperidine Derivatives. National Library of Medicine. Available at:

  • BenchChem. Solubility Profile of Piperidine Derivatives. (General solubility trends for 1-(Piperidin-2-ylmethyl)piperidine). Available at:

  • EPA CompTox. [1-(4-Nitrophenyl)piperidin-4-yl]methanol Properties. (Physicochemical data for phenyl-piperidine alcohols). Available at:

  • Organic Syntheses. Preparation of Enantiomerically Pure α,α-Diaryl-2-pyrrolidinemethanols. (Handling of similar amino-alcohol intermediates).[2] Available at:

Sources

Exploratory

The Piperidin-4-ylmethyl Scaffold: A Pharmacophore-Driven Approach to Modulating Key Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of appr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Among its many derivatives, the piperidin-4-ylmethyl moiety offers a versatile platform for designing potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[3] This technical guide provides a comprehensive pharmacophore analysis of piperidin-4-ylmethyl derivatives, focusing on their interactions with two clinically relevant targets: the sigma-1 (σ1) receptor, implicated in neurological disorders, and the Akt (Protein Kinase B) kinase, a central node in cancer signaling pathways.[3][4] Through a synthesis of established pharmacophore modeling principles, structure-activity relationship (SAR) data, and detailed experimental protocols, this guide aims to equip drug discovery professionals with the insights necessary for the rational design and optimization of novel therapeutics based on this valuable scaffold.

Introduction: The Significance of the Piperidin-4-ylmethyl Scaffold

The prevalence of the piperidine heterocycle in pharmaceuticals underscores its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions.[1][2] The piperidin-4-ylmethyl substructure, in particular, offers a unique combination of a basic nitrogen atom within the piperidine ring and a flexible aminomethyl side chain. This arrangement allows for systematic modifications to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[3]

This guide will delve into the pharmacophoric features of piperidin-4-ylmethyl derivatives in the context of two distinct and highly pursued drug targets:

  • The Sigma-1 (σ1) Receptor: An intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the σ1 receptor is involved in a wide range of cellular processes and is a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[3][5]

  • Akt (Protein Kinase B): A serine/threonine kinase that is a critical component of the PI3K/Akt/mTOR signaling pathway.[4] The frequent hyperactivation of this pathway in various cancers makes Akt a compelling target for the development of novel oncology therapeutics.[4][6]

By understanding the key molecular interactions that govern the binding of piperidin-4-ylmethyl derivatives to these targets, we can develop robust pharmacophore models to guide virtual screening campaigns and lead optimization efforts.

Pharmacophore Modeling: A Rational Approach to Drug Design

Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[7] This approach can be broadly categorized into two main strategies: ligand-based and structure-based modeling.

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[7]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein in complex with a ligand is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site.[7]

This guide will focus on a ligand-based approach, synthesizing information from published structure-activity relationship (SAR) data to propose pharmacophore models for piperidin-4-ylmethyl derivatives targeting the σ1 receptor and Akt kinase.

Proposed Pharmacophore Model for Sigma-1 (σ1) Receptor Ligands

High-affinity σ1 receptor ligands typically possess a basic nitrogen atom capable of forming a key ionic interaction with the receptor, along with one or more hydrophobic regions that engage with non-polar pockets in the binding site.[5][8] Based on the analysis of known piperidin-4-ylmethyl-containing σ1 ligands, a common pharmacophore hypothesis can be proposed, consisting of the following features:

  • One Positive Ionizable (PI) Feature: Corresponding to the basic nitrogen of the piperidine ring.

  • Two to Three Hydrophobic (H) or Aromatic (AR) Features: Representing the various substituted aromatic or lipophilic groups that are crucial for high-affinity binding.

G PI PI H1 H/AR PI->H1 3.0-4.5 Å H2 H/AR PI->H2 4.0-6.0 Å H3 H/AR PI->H3 5.0-7.0 Å H1->H3 3.5-5.0 Å

Proposed pharmacophore model for σ1 receptor ligands.
Proposed Pharmacophore Model for Akt Kinase Inhibitors

Akt inhibitors that incorporate the piperidin-4-ylmethyl scaffold often function as ATP-competitive inhibitors, binding within the kinase domain.[4] The key interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues. A plausible pharmacophore model for these inhibitors would include:

  • One Hydrogen Bond Donor (HBD): Often from an amide or similar group attached to the piperidin-4-ylmethyl moiety.

  • One to Two Hydrogen Bond Acceptors (HBA): Typically from carbonyl or nitrogen-containing heterocycles.

  • One or More Hydrophobic (H) or Aromatic (AR) Features: To occupy the hydrophobic pockets within the ATP-binding site.

G HBD HBD HBA1 HBA HBD->HBA1 2.8-3.5 Å H1 H/AR HBD->H1 4.0-5.5 Å HBA1->H1 3.0-4.5 Å HBA2 HBA HBA2->HBD 3.5-4.8 Å

Proposed pharmacophore model for Akt kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR for a series of piperidin-4-ylmethyl derivatives targeting the σ1 receptor and Akt1 kinase. This data highlights the impact of various substitutions on binding affinity and inhibitory potency.

Compound IDScaffoldR1 (on Piperidine N)R2 (on 4-ylmethylamino)TargetActivity (Ki/IC50, nM)Reference
1a Piperidin-4-ylmethyl-amineBenzylPhenylacetylσ1 Receptor0.54[9]
1b Piperidin-4-ylmethyl-amineBenzyl4-Chlorophenylacetylσ1 Receptor9.9[9]
1c Piperidin-4-ylmethyl-amine4-ChlorobenzylTetrahydroquinoline-carboxamideσ1 Receptor3.7[10]
1d Piperidin-4-ylmethyl-amineBenzylPhenylpiperazine-ethanoneσ1 Receptor3.2[1]
2a Piperidin-4-yl-pyrazolopyrimidine3-Chloropyrazolopyrimidine4-FluorobenzylAkt124.3[4]
2b Piperidin-4-yl-pyrazolopyrimidine3-Bromopyrazolopyrimidine4-FluorobenzylAkt135.1[4]
2c Piperidin-4-yl-pyrazolopyrimidine3-Iodopyrazolopyrimidine4-FluorobenzylAkt142.7[4]

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols: Self-Validating Systems

The validity of a pharmacophore model is ultimately confirmed through experimental testing. The following protocol for a σ1 receptor radioligand binding assay serves as an example of a self-validating system for assessing the affinity of newly designed compounds.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human σ1 receptor.

Materials:

  • HEK-293 cell membranes expressing the human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM) in triplicate. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine to all wells at a final concentration of approximately 5 nM.

  • Membrane Addition: Add 100 µL of the σ1 receptor membrane preparation (5-10 µg of protein per well) to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start plate_setup Plate Setup (Buffer, Compound, Controls) start->plate_setup radioligand Add Radioligand [3H]-(+)-pentazocine plate_setup->radioligand membrane Add Receptor Membranes radioligand->membrane incubation Incubate at 37°C for 120 min membrane->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis end End data_analysis->end

Workflow for the σ1 receptor radioligand binding assay.

Virtual Screening and Lead Optimization

The developed pharmacophore models serve as powerful tools for virtual screening of large compound libraries to identify novel hits with the desired chemical features.[3]

Virtual Screening Workflow

G start Start: Compound Database pharmacophore_screen Pharmacophore-Based Screening (Using Proposed Models) start->pharmacophore_screen hit_filtering Hit Filtering (Drug-likeness, ADMET properties) pharmacophore_screen->hit_filtering docking Molecular Docking (Refine binding poses) hit_filtering->docking visual_inspection Visual Inspection and Hit Selection docking->visual_inspection experimental_validation Experimental Validation (e.g., Binding Assay) visual_inspection->experimental_validation end End: Confirmed Hits experimental_validation->end

A typical virtual screening workflow.

Once initial hits are identified, the pharmacophore model can guide the lead optimization process. By understanding which features are essential for activity, medicinal chemists can make targeted modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, if a hydrophobic feature is shown to be critical, efforts can be made to introduce or modify lipophilic groups at that position.

Conclusion

The piperidin-4-ylmethyl scaffold represents a highly valuable starting point for the design of novel therapeutic agents targeting a diverse range of biological entities. This guide has outlined a pharmacophore-driven approach to understanding and exploiting the chemical features of this scaffold for the development of potent and selective modulators of the σ1 receptor and Akt kinase. By integrating computational modeling with robust experimental validation, researchers can accelerate the discovery and optimization of new drug candidates with the potential to address significant unmet medical needs in neurology and oncology.

References

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2005, October 15). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2019, May 31). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. PubMed Central. [Link]

  • ResearchGate. (n.d.). Representation of the sigma-1 receptor pharmacophore. [Link]

  • National Center for Biotechnology Information. (2015, December 8). Sigma Receptor Binding Assays. PubMed Central. [Link]

  • ArTS - L'Archivio di Tesionline. (n.d.). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015, January 27). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]

  • ResearchGate. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. [Link]

  • National Center for Biotechnology Information. (2020, May 22). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. PubMed Central. [Link]

  • . (2024, November 10). A focus on piperidine and piperazine scaffolds. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • SIGMA-1 EUROPE COST Action. (2025, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. [Link]

  • ResearchGate. (n.d.). The structure of representative Akt inhibitors under clinical trials. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synapse. (2023, November 13). What are Akt inhibitor and how do you quickly get the latest development progress?. [Link]

  • National Center for Biotechnology Information. (n.d.). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). PubMed Central. [Link]

  • MDPI. (2020, November 16). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. [Link]

  • The Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for [2-(Piperidin-4-ylmethyl)phenyl]methanol

The following technical guide details the safety, handling, and application profile of [2-(Piperidin-4-ylmethyl)phenyl]methanol , a critical intermediate in medicinal chemistry, particularly for PROTAC® (Proteolysis Targ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application profile of [2-(Piperidin-4-ylmethyl)phenyl]methanol , a critical intermediate in medicinal chemistry, particularly for PROTAC® (Proteolysis Targeting Chimera) linker design.

Executive Summary

[2-(Piperidin-4-ylmethyl)phenyl]methanol (often supplied as the Hydrochloride salt, CAS 1803601-68-4 ) is a bifunctional building block featuring a secondary amine and a primary benzyl alcohol. Its primary utility lies in fragment-based drug discovery (FBDD) and as a semi-flexible linker in targeted protein degradation technologies.

While specific toxicological data for this exact isomer is limited in public registries, Structure-Activity Relationship (SAR) analysis mandates handling this compound as a Skin & Eye Irritant with potential corrosive properties due to the secondary amine functionality. This guide outlines a "Safety by Design" approach, prioritizing engineering controls over procedural reliance.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Identification
ParameterDetail
Chemical Name [2-(Piperidin-4-ylmethyl)phenyl]methanol
Common Synonyms 2-(4-Piperidylmethyl)benzyl alcohol; PROTAC Linker 1803
CAS Number (HCl Salt) 1803601-68-4
CAS Number (Free Base) Not widely listed (Treat as Research Chemical)
Molecular Formula C₁₃H₁₉NO (Free Base) / C₁₃H₁₉NO[1]·HCl (Salt)
Molecular Weight 205.30 g/mol (Free Base) / 241.76 g/mol (Salt)
SMILES OCC1=CC=CC=C1CC2CCNCC2
Physicochemical Profile (Predicted/Experimental)

Data derived from analog read-across (4-piperidinemethanol and benzyl alcohol derivatives).

PropertyValue / CharacteristicImplication for Handling
Physical State White to off-white solid (HCl salt)Dust generation hazard.
Solubility Soluble in DMSO, Methanol, Water (Salt form)Aqueous spills require neutralization.
pKa (Calc.) ~10.8 (Piperidine NH)Strong base; incompatible with acids/oxidizers.
Hygroscopicity High (HCl salt)Store under inert atmosphere (Argon/N₂).
LogP ~1.8 (Free Base)Moderate lipophilicity; potential membrane permeability.

Part 2: GHS Hazard Identification & Risk Assessment[2][4]

Note on Classification: As a research chemical, this substance has not been fully tested. The classification below is derived based on the functional groups (Secondary Amine + Benzyl Alcohol) and precautionary principles (ECHA/OSHA Read-Across).

Derived GHS Classification[5]
  • Skin Corrosion/Irritation: Category 2 (Warning) - Potential Category 1B if free base.

  • Serious Eye Damage/Eye Irritation: Category 1 (Danger) - Risk of irreversible damage due to amine basicity.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2][3][4]

Hazard Communication Elements
  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H318: Causes serious eye damage.[4][5]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements (Selected):

    • P260: Do not breathe dust/fume.[5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[4][5] Continue rinsing.[5][6]

    • P310: Immediately call a POISON CENTER or doctor/physician.

Part 3: Toxicological Profile (In-Depth Analysis)

Mechanism of Toxicity (SAR Analysis)

The toxicity of [2-(Piperidin-4-ylmethyl)phenyl]methanol is driven by its two pharmacophores:

  • Piperidine Moiety: Secondary amines are nucleophilic bases. Upon contact with mucous membranes, they can cause saponification of lipids and dehydration of tissue, leading to necrosis or severe irritation.

  • Benzyl Alcohol Moiety: Generally acts as a local anesthetic and mild irritant. However, metabolic oxidation can yield the corresponding aldehyde (benzaldehyde derivative), which may exhibit higher reactivity/sensitization potential.

Acute Toxicity Estimates (ATE)
  • Oral: Predicted LD50 > 500 mg/kg (Rat). Based on piperidine analogs.[2][7][8]

  • Dermal: Data lacking. Treat as harmful if absorbed.[2][4][6]

  • Inhalation: High risk of mucosal irritation if dust is inhaled.

Chronic & Specific Target Organ Toxicity
  • Sensitization: No specific data; however, benzylic alcohols can be weak sensitizers.

  • Genotoxicity: Piperidine derivatives are generally non-mutagenic in Ames tests, provided they are free of nitrosamine contaminants.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Part 4: Synthesis & Application Context

Role in Drug Development (PROTACs)

This molecule serves as a "Semi-Rigid Linker."

  • Function: It connects an E3 Ligase binder (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

  • Design Advantage: The phenyl ring introduces rigidity, reducing the entropic penalty upon binding, while the piperidine provides a solubilizing handle and a vector for attachment.

Synthesis Workflow (Retrosynthesis)

The following diagram illustrates the logical chemical assembly of this scaffold, highlighting key intermediates that may also be present in the crude material.

SynthesisPath target TARGET: [2-(Piperidin-4-ylmethyl)phenyl]methanol (HCl Salt) deprotection Step 3: Acidic Deprotection (Removal of Boc) target->deprotection intermediate2 Intermediate: tert-butyl 4-(2-(hydroxymethyl)benzyl)piperidine-1-carboxylate deprotection->intermediate2 coupling Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) intermediate2->coupling precursor1 Precursor A: 2-(Bromomethyl)benzyl alcohol (Protected) coupling->precursor1 precursor2 Precursor B: N-Boc-4-methylene-piperidine (Hydroborated via 9-BBN) coupling->precursor2

Figure 1: Retrosynthetic analysis showing the convergence of the piperidine and benzyl fragments. Note that residual Boron or Palladium species may be present in research-grade batches.

Part 5: Safe Handling Protocols

Engineering Controls
  • Primary: Use a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) if weighing large quantities (>10g).

  • Static Control: All equipment must be grounded. The dry powder may possess high Minimum Ignition Energy (MIE).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of basic dust which can cause laryngeal spasms.
Hands Nitrile Gloves (Double gloving recommended)0.11 mm thickness provides >480 min breakthrough protection for solid handling.
Eyes Chemical Safety GogglesSafety glasses are insufficient due to the risk of irreversible corneal damage from amines.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.
Experimental Protocol: Solubilization & Usage

To ensure safety and reproducibility when preparing stock solutions:

  • Calculate: Determine the molarity required (typically 10-100 mM in DMSO).

  • Weighing: Weigh the solid into a tared vial inside the fume hood. Do not transfer open powder across the lab bench.

  • Solvent Addition: Add DMSO or Methanol slowly. The dissolution of the HCl salt may be slightly endothermic.

  • Neutralization (If Free Base needed): If the protocol requires the free amine for nucleophilic attack:

    • Dissolve salt in DCM/Water.

    • Add 1.1 eq. NaHCO₃.

    • Extract organic layer, dry over MgSO₄, and concentrate.

    • Caution: The free base is significantly more corrosive than the salt.

Part 6: Emergency Procedures

First Aid
  • Eye Contact (CRITICAL): Immediately flush with tepid water for at least 15 minutes , lifting upper and lower lids. Time is tissue—seconds matter. Seek ophthalmological evaluation.

  • Skin Contact: Brush off loose particles. Wash with soap and water.[4][5][9] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Response
  • Isolate: Evacuate the immediate area (3-5 meter radius).

  • Protect: Don full PPE (Goggles, Nitrile gloves, Respirator).

  • Contain: Cover spill with a damp paper towel to prevent dust dispersion.

  • Clean: Wipe up with a weak acid solution (e.g., 5% Citric Acid) to neutralize the amine, followed by water.

References

  • Sigma-Aldrich. (2025).[5] (2-(Piperidin-4-yl)phenyl)methanol hydrochloride Safety Data Sheet. Retrieved from (Analog Read-Across).

  • PubChem. (2025).[2][3] Compound Summary: Piperidin-4-ylmethanol derivatives. National Library of Medicine. Retrieved from .

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine and Benzyl Alcohol Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Amines, solid, corrosive. Retrieved from .

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Piperidinemethanol. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol

Executive Summary [2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 130606-40-9) is a critical pharmacophore and intermediate in the synthesis of second-generation antihistamines (e.g., Bepotastine) and various GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 130606-40-9) is a critical pharmacophore and intermediate in the synthesis of second-generation antihistamines (e.g., Bepotastine) and various GPCR ligands. Its structure features a piperidine ring linked via a methylene bridge to a benzyl alcohol moiety.

This Application Note details a scalable, three-stage synthesis protocol designed for high purity and process safety. Unlike bench-scale methods that rely on expensive palladium cross-couplings or hazardous lithium aluminum hydride (LiAlH4) slurries, this protocol utilizes base-mediated condensation , catalytic hydrogenation , and chemoselective borane reduction . This route is optimized for multi-gram to kilogram scale-up, emphasizing atom economy and ease of purification.

Retrosynthetic Strategy & Pathway Analysis

The strategic disconnection relies on the stability of the pyridine ring as a latent piperidine. By constructing the carbon skeleton using pyridine precursors, we avoid the handling of sensitive secondary amines until the final stages.

Strategic Route Selection
  • Route A (Direct Coupling): Grignard addition of (4-piperidinylmethyl)magnesium halides to phthalide. Disadvantage: Preparation of the Grignard reagent from 4-halomethylpiperidine is prone to self-polymerization and requires extensive protecting group manipulation.

  • Route B (The Selected Protocol - "Pyridine First"):

    • C-C Bond Formation: Base-promoted coupling of 2-chlorobenzoic acid and 4-picoline.

    • Heterocycle Reduction: Catalytic hydrogenation of the pyridine ring.

    • Carbonyl Reduction: Chemoselective reduction of the carboxylic acid to the alcohol.

Reaction Pathway Diagram

SynthesisPathway SM1 2-Chlorobenzoic Acid INT1 Intermediate 1: 2-(Pyridin-4-ylmethyl)benzoic acid SM1->INT1 Step 1: LDA/THF -78°C to Reflux (Nucleophilic Subst.) SM2 4-Picoline SM2->INT1 INT2 Intermediate 2: 2-(Piperidin-4-ylmethyl)benzoic acid INT1->INT2 Step 2: H2 (50 psi) PtO2 or Rh/C AcOH, 60°C PROD Target: [2-(Piperidin-4-ylmethyl)phenyl]methanol INT2->PROD Step 3: BH3-THF or Vitride 0°C to RT

Figure 1: Three-stage scalable synthesis pathway from commodity starting materials.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Pyridin-4-ylmethyl)benzoic Acid

This step constructs the core scaffold via a base-promoted nucleophilic aromatic substitution (or benzyne mechanism depending on conditions).

Rationale: Using 4-picoline as a nucleophile (via its lithiated anion) allows for direct coupling to the ortho-position of the benzoate, avoiding expensive transition metal catalysts (Suzuki/Heck).

Materials Table:

Reagent Equiv. Role
2-Chlorobenzoic Acid 1.0 Substrate
4-Picoline 1.2 Nucleophile Source
LDA (Lithium Diisopropylamide) 2.5 Strong Base

| THF (Anhydrous) | 10 Vol | Solvent |

Protocol:

  • Preparation of Nucleophile: In a flame-dried reactor under N2, charge anhydrous THF and cool to -78°C. Add LDA (2.0 M in THF/heptane) dropwise.

  • Deprotonation: Add 4-picoline dropwise over 30 minutes, maintaining internal temperature < -65°C. The solution will turn deep red/orange (formation of the picolyl anion). Stir for 1 hour.

  • Addition: Dissolve 2-chlorobenzoic acid in minimal THF (pre-treated with 1 eq of base to form the carboxylate to prevent quenching) and add slowly to the picolyl anion solution.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Critical Control Point: Monitor by HPLC for consumption of 2-chlorobenzoic acid.

  • Workup: Cool to 0°C. Quench with water. Adjust pH to ~4.0 with HCl. The product, 2-(pyridin-4-ylmethyl)benzoic acid, often precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water (or Acetone).

    • Expected Yield: 65–75%

Stage 2: Catalytic Hydrogenation (Pyridine Piperidine)

Selective reduction of the pyridine ring in the presence of a carboxylic acid.

Rationale: Platinum oxide (Adams' catalyst) or Rhodium on Carbon are preferred over Palladium for pyridine reduction under mild pressures. Acetic acid serves as both solvent and proton source to activate the pyridine nitrogen.

Materials Table:

Reagent Specification Role
Intermediate 1 1.0 equiv Substrate
PtO2 (Adams' Catalyst) 5 wt% Catalyst
Acetic Acid (Glacial) 10 Vol Solvent

| Hydrogen (H2) | 50–60 psi | Reductant |

Protocol:

  • Loading: Charge the hydrogenation vessel (Hastelloy or Stainless Steel) with Intermediate 1, Acetic Acid, and PtO2 (slurried in small amount of AcOH).

  • Hydrogenation: Purge with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.5 bar) and heat to 60°C.

  • Monitoring: Stir vigorously. Reaction is complete when H2 uptake ceases (typically 12–18 hours).

  • Workup: Filter hot through a Celite pad to remove catalyst (Caution: Pyrophoric catalyst). Wash pad with warm AcOH.

  • Isolation: Concentrate the filtrate under vacuum to obtain the acetate salt of 2-(piperidin-4-ylmethyl)benzoic acid. This can be used directly or neutralized to the zwitterion.

    • Expected Yield: >90% (Quantitative conversion is common).

Stage 3: Chemoselective Reduction to Alcohol

Reduction of the carboxylic acid to the primary alcohol without N-alkylation or over-reduction.

Rationale: While LiAlH4 is standard, Borane-THF (BH3·THF) or Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al) are safer and more process-friendly for scale-up. Borane is highly chemoselective for carboxylic acids in the presence of amines (which form borane complexes that are hydrolyzed later).

Materials Table:

Reagent Equiv. Role
Intermediate 2 (Acid) 1.0 Substrate
BH3·THF (1.0 M) 2.2 - 2.5 Reducing Agent
THF (Anhydrous) 8 Vol Solvent

| Methanol | Excess | Quench |

Protocol:

  • Setup: Suspend Intermediate 2 (dried zwitterion) in anhydrous THF under N2. Cool to 0°C.

  • Addition: Add BH3·THF complex dropwise via addition funnel. Note: Hydrogen gas evolution will occur.

  • Reaction: Warm to room temperature and stir for 4 hours. If the amine-borane complex is stable, a brief reflux (1h) may be required to drive the reduction to completion.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess hydride.

  • Hydrolysis: Add 6M HCl (aq) and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Neutralize with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Final Purification: Dry organic layer (Na2SO4), concentrate. The crude oil often solidifies upon standing or triturating with diethyl ether/hexanes.

    • Expected Yield: 80–85%

Analytical Characterization & Quality Control

To ensure the integrity of the protocol, the following analytical markers should be verified:

  • NMR (1H, DMSO-d6):

    • 
       7.1-7.4 (m, 4H, Ar-H)
      
    • 
       4.5 (s, 2H, Ar-CH2-OH)
      
    • 
       2.5 (d, 2H, Ar-CH2-Piperidine)
      
    • 
       1.1-1.6 (m, Piperidine ring protons)
      
  • HPLC Purity: >98.0% (Area %).

  • Impurity Profile: Check for unreduced pyridine (from Stage 2) or over-reduced toluene derivatives.

Process Safety & Scalability Notes

  • Exotherm Control: The addition of LDA in Stage 1 and Borane in Stage 3 are highly exothermic. Jacket cooling and controlled addition rates are mandatory.

  • Hydrogenation Safety: Stage 2 involves pressurized hydrogen and pyrophoric catalysts. Grounding of equipment and inert gas purging are critical.

  • Alternative Reducing Agents: For >10kg scale, Vitride (Red-Al) in Toluene is often preferred over Borane-THF due to cost and thermal stability, though workup requires careful handling of aluminum salts.

References

  • Bepotastine Besilate Synthesis: U.S. Patent 6,303,788. Process for the preparation of piperidine derivatives.[1][2][3] (Describes the coupling of chlorobenzoates with picolines and subsequent reduction).

  • Pyridine Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on PtO2 reduction of pyridines).
  • Borane Reduction: Brown, H. C., & Stocky, T. P. (1977). Selective reductions.[4] Reaction of carboxylic acids with borane-tetrahydrofuran. Journal of the American Chemical Society.

  • Scalable Amine Synthesis:Organic Process Research & Development, Vol 14, Issue 1. (General guidelines on scaling reductive processes).

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol

Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its versatile structure is integral to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its versatile structure is integral to a wide range of therapeutic agents, from neuroleptics to antidepressants.[2] The target molecule, [2-(Piperidin-4-ylmethyl)phenyl]methanol, is a valuable bifunctional building block, particularly noted for its application as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide provides two robust and validated synthetic pathways for its production, designed for researchers in drug discovery and chemical development. The protocols emphasize mechanistic understanding, experimental reproducibility, and safety. We will detail a reductive pathway starting from the corresponding aldehyde and an alternative, highly efficient catalytic hydrogenation route from a pyridine precursor.

Introduction: The Significance of the Piperidine Scaffold

The prevalence of the piperidine ring in pharmaceuticals stems from its ability to exist in a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets.[1][2] Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions with enzymes and receptors. The synthesis of functionalized piperidines is therefore a critical task in drug development.[2][3] The most direct and atom-economical method for accessing the piperidine core is the catalytic hydrogenation of a pyridine precursor.[1][4] This guide presents this powerful method alongside a classic functional group transformation to provide researchers with flexible and reliable options for synthesizing [2-(Piperidin-4-ylmethyl)phenyl]methanol.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. Both pathways are reliable and utilize well-established chemical transformations, offering flexibility based on the availability of starting materials.

Pathway A focuses on the late-stage reduction of an aldehyde functional group. Pathway B employs the catalytic hydrogenation of a pyridine ring to form the saturated piperidine heterocycle.

G cluster_title Synthetic Strategies Overview cluster_A Pathway A: Aldehyde Reduction cluster_B Pathway B: Pyridine Hydrogenation Target [2-(Piperidin-4-ylmethyl)phenyl]methanol Precursor_A 2-(Piperidin-4-ylmethyl)benzaldehyde Target->Precursor_A Oxidation Precursor_B [2-(Pyridin-4-ylmethyl)phenyl]methanol Target->Precursor_B Aromatization Precursor_A->Target Reduction Precursor_B->Target Hydrogenation

Figure 1: High-level retrosynthetic analysis for the target molecule.

PART I: Pathway A - Reductive Synthesis from Benzaldehyde Precursor

This pathway is predicated on the selective reduction of a benzaldehyde derivative. The key advantage is the mild and highly chemoselective nature of the final reduction step, which is tolerant of many other functional groups.

A1. Mechanistic Rationale: The Role of Hydride Reductants

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its excellent functional group tolerance and operational simplicity.[5] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not react violently with protic solvents like methanol or ethanol and will selectively reduce aldehydes and ketones in the presence of esters, amides, or nitriles.[6] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetracoordinate borate ester intermediate. Subsequent workup with water or a mild acid hydrolyzes this intermediate to yield the final alcohol product.[7]

G start 2-(Piperidin-4-ylmethyl)benzaldehyde reagent + NaBH₄ (Reducing Agent) intermediate Borate Ester Intermediate reagent->intermediate Hydride Attack workup + H₂O (Workup) product [2-(Piperidin-4-ylmethyl)phenyl]methanol workup->product Hydrolysis

Figure 2: Workflow for the reduction of the aldehyde precursor.

A2. Detailed Experimental Protocol

Materials:

  • 2-(Piperidin-4-ylmethyl)benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Piperidin-4-ylmethyl)benzaldehyde in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

  • Reagent Addition: Cautiously add sodium borohydride (NaBH₄) portion-wise over 10-15 minutes. Note: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Partition the remaining aqueous residue between ethyl acetate and saturated NaHCO₃ solution. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, [2-(Piperidin-4-ylmethyl)phenyl]methanol.

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective for aldehydes/ketones, and safer than LiAlH₄.[5]
Solvent MethanolEffectively dissolves both the substrate and the reducing agent.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; room temp ensures completion.
Workup Aqueous Quench & ExtractionSafely neutralizes excess reagent and isolates the organic product.
Typical Yield >90%This reduction is typically high-yielding and clean.

PART II: Pathway B - Catalytic Hydrogenation of Pyridine Precursor

This pathway represents a highly efficient and atom-economical route to the target molecule, forming the piperidine ring directly from its aromatic pyridine analog. This method is particularly powerful in industrial settings due to its scalability and the generation of only water as a byproduct.[1]

B1. Mechanistic Rationale: Heterogeneous Catalysis

The hydrogenation of pyridines requires a potent catalytic system to overcome the aromatic stability of the ring.[1] Heterogeneous catalysts, particularly those based on platinum group metals like Rhodium (Rh), Palladium (Pd), and Platinum (Pt), are highly effective.[1][2] Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are often favored for their high activity under relatively mild conditions.[2]

The reaction occurs on the surface of the metal catalyst. Hydrogen gas (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms. The pyridine ring also adsorbs onto the surface, and the hydrogen atoms are added stepwise across the double bonds until the ring is fully saturated to form piperidine.[4] A key challenge is preventing catalyst poisoning by the basic nitrogen atom of both the pyridine and the piperidine product.[1] The choice of solvent and catalyst can mitigate this effect. Rh₂O₃, for instance, has shown excellent tolerance for various functional groups, including alcohols, under mild conditions (5 bar H₂, 40 °C).[2]

G cluster_workflow Catalytic Hydrogenation Workflow Start [2-(Pyridin-4-ylmethyl)phenyl]methanol + Catalyst (e.g., Rh₂O₃) Reactor Pressurize with H₂ Gas (e.g., 5 bar) Start->Reactor Reaction Heat and Stir (e.g., 40 °C, 16h) Reactor->Reaction Filtration Cool and Filter to Remove Catalyst Reaction->Filtration Purification Concentrate and Purify Filtration->Purification Product [2-(Piperidin-4-ylmethyl)phenyl]methanol Purification->Product

Figure 3: Step-by-step workflow for the catalytic hydrogenation process.

B2. Detailed Experimental Protocol

Materials:

  • [2-(Pyridin-4-ylmethyl)phenyl]methanol (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%) or 5% Palladium on Carbon (Pd/C)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite™

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure reactor, add [2-(Pyridin-4-ylmethyl)phenyl]methanol and the chosen catalyst (e.g., Rh₂O₃).

  • Solvent Addition: Add the solvent (e.g., TFE, approx. 0.5-1.0 M concentration).

  • Sealing and Purging: Place the liner into the main reactor vessel and seal it according to the manufacturer's instructions. Purge the reactor several times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[2]

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 40 °C).[2] Maintain these conditions for 16-24 hours, or until hydrogen uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor again with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with methanol. Filter the mixture through a pad of Celite™ to remove the heterogeneous catalyst. Wash the Celite™ pad with additional methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified if necessary (e.g., by crystallization or chromatography) to yield [2-(Piperidin-4-ylmethyl)phenyl]methanol.

ParameterConditionRationale
Catalyst Rh₂O₃ (0.5 mol%)Highly active for pyridine hydrogenation and tolerant of alcohol groups under mild conditions.[2]
Hydrogen Pressure 5 barSufficient for reaction to proceed efficiently without requiring specialized high-pressure equipment.[2]
Solvent Trifluoroethanol (TFE)Effective solvent for this type of hydrogenation.[2]
Temperature 40 °CMild heating increases reaction rate without promoting side reactions.[2]
Workup Filtration through Celite™Standard and effective method for removing fine heterogeneous catalyst particles.
Typical Yield High to QuantitativeCatalytic hydrogenation is generally a very efficient transformation.[8]

Conclusion

This guide has detailed two effective and reliable synthetic routes for the production of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a key building block in contemporary drug discovery. Pathway A, the reduction of a benzaldehyde, offers simplicity and high selectivity, making it ideal for small-scale synthesis. Pathway B, the catalytic hydrogenation of a pyridine precursor, provides an atom-economical and highly scalable method suitable for larger-scale production. By understanding the mechanistic principles behind each protocol, researchers can confidently select and execute the synthesis that best fits their experimental needs, resources, and scale, ultimately facilitating the development of novel therapeutics.

References

  • Testbook. (2024, December 26). Which of the following reagents is used to reduce benzaldehyde to benzyl alcohol?. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ACS Publications. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Vaia. (n.d.). Benzyl alcohol is obtained from benzaldehyde by: [AMU 2001] (a) Fittig reaction (b) reduction with LiAlH. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 1. Benzaldehydes reduction to benzyl alcohol in various solvents.... Retrieved from [Link]

  • TSI Journals. (2018, June 8). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Retrieved from [Link]

  • Scielo. (2017). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Retrieved from [Link]

  • Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Method

Using [2-(Piperidin-4-ylmethyl)phenyl]methanol as a pharmaceutical intermediate

This application note outlines the technical utilization of [2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 1783870-08-5), a privileged bifunctional scaffold in medicinal chemistry. Executive Summary [2-(Piperidin-4-ylmet...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the technical utilization of [2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 1783870-08-5), a privileged bifunctional scaffold in medicinal chemistry.

Executive Summary

[2-(Piperidin-4-ylmethyl)phenyl]methanol represents a high-value "linker scaffold" characterized by an ortho-substitution pattern that imposes specific conformational constraints. Unlike its para- and meta- isomers, the ortho geometry facilitates the formation of intramolecular hydrogen bonds and unique binding poses in GPCR and enzyme pockets. This intermediate is critical for synthesizing bivalent ligands , histamine antagonists , and PARP inhibitor analogs .

Key Chemical Profile
PropertySpecification
Chemical Name [2-(Piperidin-4-ylmethyl)phenyl]methanol
CAS Number 1783870-08-5
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Key Functionalities Primary Alcohol (Oxidation/Leaving Group), Secondary Amine (Basic Center)
pKa (Calc.) ~10.8 (Piperidine NH), ~14.5 (Alcohol OH)

Synthetic Utility & Causality

The value of this intermediate lies in its bifunctional orthogonality . The primary alcohol and the secondary amine can be functionalized independently, allowing for the rapid generation of diverse libraries.

The "Ortho-Effect" in Ligand Design

In many bioactive molecules, the ortho-methylene bridge creates a "U-turn" topology. This is particularly useful in:

  • GPCR Antagonists: Mimicking the "benzhydryl" spatial arrangement found in antihistamines (e.g., Terfenadine analogs) but with improved solubility due to the piperidine ring.

  • Macrocyclization: The proximity of the alcohol and amine allows for the synthesis of fused tricyclic systems (e.g., benzoxepines) via intramolecular cyclization.

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available starting materials.

Method A: The Phthalide-Picoline Route (Scalable / Industrial)

Recommended for >100g batches. This route utilizes inexpensive commodity chemicals and avoids expensive transition metal catalysts.

Step-by-Step Protocol:

  • Lithiation: Cool a solution of 4-picoline (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq) dropwise over 30 mins.

    • Causality: Low temperature prevents polymerization of the lithiated species.

  • Condensation: Add a solution of Phthalide (isobenzofuran-1(3H)-one, 0.9 eq) in THF. Stir for 2h, allowing the temp to rise to 0°C.

    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack opens the lactone ring, forming the keto-alcohol intermediate.

  • Dehydration & Reduction: Quench with aqueous HCl. Reflux in acetic acid/Zn dust or perform catalytic hydrogenation (Pd/C, H₂, 3 bar) to reduce the benzylic ketone/olefin to the methylene linkage.

    • Result: Yields 2-(4-pyridylmethyl)benzoic acid .

  • Chemoselective Reduction: Treat the acid with LiAlH₄ (2.5 eq) in THF at 0°C -> Reflux.

    • Result: Reduces the carboxylic acid to the primary alcohol without reducing the pyridine ring (under these conditions). Yields [2-(pyridin-4-ylmethyl)phenyl]methanol .[7]

  • Heterocycle Hydrogenation: Hydrogenate the pyridine ring using PtO₂ (Adams' catalyst) in MeOH/AcOH (50 psi H₂).

    • Validation: Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+1 = 199) and appearance of the piperidine product (M+1 = 206).

Method B: The Suzuki-Miyaura Route (Discovery / High-Throughput)

Recommended for <5g batches or analog generation.

Protocol:

  • Coupling: React 2-bromobenzyl alcohol (protected as TBDMS ether) with (N-Boc-piperidin-4-yl)methylboronic acid (or pinacol ester) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in Dioxane/Water (4:1) at 90°C.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc and TBDMS groups simultaneously.

    • Advantage:[2][3][4] Higher functional group tolerance; avoids harsh reducing agents.

Functionalization & Library Generation

The following workflow illustrates how to diverge from the core scaffold to active pharmaceutical ingredients (APIs).

Visualizing the Workflow

The diagram below maps the transformation pathways from the core intermediate to potential drug candidates.

G Core [2-(Piperidin-4-ylmethyl) phenyl]methanol (Core Scaffold) N_Prot N-Boc Protected Intermediate Core->N_Prot Boc2O, TEA Cyclic Spiro-Benzoxepines (Tricyclic Cores) Core->Cyclic Mitsunobu (Intramolecular) Aldehyde Benzaldehyde Derivative N_Prot->Aldehyde MnO2 or Dess-Martin Halide Benzyl Halide (Cl/Br) N_Prot->Halide SOCl2 or PBr3 RedAm Reductive Amination (GPCR Ligands) Aldehyde->RedAm R-NH2, NaBH(OAc)3 Alkylation O-Alkylation (Ether Analogs) Halide->Alkylation R-OH, NaH

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alcohol and amine handles.

Protocol: Selective Functionalization
  • N-Protection (Critical First Step):

    • Dissolve scaffold (1 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq). Stir 2h at RT.[5][6]

    • QC Check: NMR should show a singlet at ~1.45 ppm (9H).

  • Alcohol Oxidation (to Aldehyde):

    • Use MnO₂ (10 eq) in DCM (heterogeneous, mild) or Dess-Martin Periodinane (1.1 eq).

    • Note: Avoid Jones oxidation as it may over-oxidize to the carboxylic acid and degrade the Boc group if acidic.

  • Reductive Amination (Library Entry):

    • React the resulting aldehyde with diverse amines (R-NH₂) using NaBH(OAc)₃ in DCE.

    • Application: This creates the "Head-Linker-Tail" architecture common in MCHr1 and H3 antagonists.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Impurity TypeOriginDetection MethodLimit (API Starting Material)
Pyridine Analog Incomplete hydrogenation (Method A)HPLC (UV 254nm)< 0.5%
Over-reduced Alkane Hydrogenolysis of the benzyl alcoholGC-MS / H-NMR< 0.1%
Des-methyl Analog Impurity in Picoline starting materialLC-MS< 1.0%

Self-Validating QC Protocol:

  • H-NMR Diagnostic: Look for the multiplet at ~4.6 ppm (Benzylic -CH₂-OH). If this shifts to a doublet or disappears, check for oxidation or hydrogenolysis.

  • Piperidine Ring: The protons adjacent to Nitrogen should appear as multiplets at ~2.6 and 3.1 ppm . Sharp aromatic signals indicate incomplete hydrogenation (pyridine contamination).

References

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Piperidine Derivatives and Scaffolds. Retrieved from [Link]

  • Google Patents.US5489689A: Preparation of piperidine derivatives. (Discusses reduction of pyridine precursors to piperidines).
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (Structural insights on piperidine conformations). Retrieved from [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (Methodology for large-scale piperidine synthesis).[3] Retrieved from ]">https://www.researchgate.net[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol

Welcome to the technical support center for the synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction: Strategic Approach to the Synthesis

The synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a molecule with potential applications in medicinal chemistry, presents a unique set of challenges primarily due to the presence of both a polar alcohol and a basic piperidine moiety. Achieving a high yield of a pure product requires careful control of reaction conditions and a strategic approach to both the synthetic route and subsequent purification.

This guide will focus on a plausible and robust two-step synthetic pathway: a Wittig reaction to form the carbon-carbon bond between the piperidine and phenyl rings, followed by a reduction of the resulting alkene to the desired saturated linker. This approach is chosen for its versatility and the commonality of the reactions in organic synthesis, making it accessible to a broad range of researchers.

Proposed Synthetic Pathway

The proposed synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol is outlined below. This pathway involves the reaction of N-Boc-4-piperidone with a Wittig reagent generated from (2-(hydroxymethyl)phenyl)triphenylphosphonium bromide, followed by hydrogenation and deprotection.

Synthetic Pathway A N-Boc-4-piperidone E Wittig Reaction (e.g., n-BuLi, THF) A->E B (2-(hydroxymethyl)phenyl)triphenylphosphonium bromide B->E C Intermediate Alkene F Hydrogenation & Deprotection (e.g., H₂, Pd/C; then HCl) C->F D [2-(Piperidin-4-ylmethyl)phenyl]methanol E->C F->D

Caption: Proposed synthetic pathway for [2-(Piperidin-4-ylmethyl)phenyl]methanol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Wittig Reaction

The Wittig reaction is a cornerstone of this synthesis, forming the crucial C-C bond. However, it is sensitive to reaction conditions and the nature of the reactants.

Q1: My Wittig reaction is showing a very low yield of the desired alkene intermediate. What are the likely causes?

A1: Low yields in this Wittig reaction can stem from several factors. The ylide generated from (2-(hydroxymethyl)phenyl)triphenylphosphonium bromide may be unstable or its formation may be incomplete. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Ylide Formation: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required to deprotonate the phosphonium salt. Ensure your base is fresh and properly titrated. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the strong base.[1]

  • Ylide Instability: The presence of the hydroxyl group on the phenyl ring can potentially interfere with the ylide. Consider protecting the alcohol as a silyl ether (e.g., TBDMS) before forming the phosphonium salt. This protecting group is generally stable to the Wittig reaction conditions and can be removed during the subsequent hydrogenation step.

  • Steric Hindrance: N-Boc-4-piperidone is a relatively bulky ketone, which can slow down the reaction. Ensure you are allowing sufficient reaction time and consider running the reaction at a slightly elevated temperature (e.g., refluxing THF) if room temperature proves ineffective.

  • Side Reactions: The ylide can react with other electrophiles. Ensure all your reagents and solvents are pure and free from contaminants.

Troubleshooting Wittig Reaction start Low Yield in Wittig Reaction q1 Incomplete Ylide Formation? - Check base quality and titration - Ensure anhydrous conditions start->q1 q2 Ylide Instability? - Protect the hydroxyl group (e.g., TBDMS ether) start->q2 q3 Slow Reaction? - Increase reaction time - Consider gentle heating (reflux THF) start->q3 q4 Side Reactions? - Use pure reagents and solvents start->q4

Sources

Optimization

Technical Support Center: Solvent Optimization for [2-(Piperidin-4-ylmethyl)phenyl]methanol

Topic: Optimization of Liquid-Liquid Extraction (LLE) Methodologies Molecule: [2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 38081-60-6 / Analogues) Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Liquid-Liquid Extraction (LLE) Methodologies Molecule: [2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 38081-60-6 / Analogues) Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary

You are likely experiencing difficulties with yield consistency or phase separation (emulsions) when extracting [2-(Piperidin-4-ylmethyl)phenyl]methanol . This molecule presents a classic "amphiphilic challenge": it possesses a polar, H-bond donating benzyl alcohol group and a basic, ionizable secondary amine (piperidine).

This guide moves beyond standard protocols to optimize for Green Chemistry compliance (replacing DCM) and emulsion suppression .

Module 1: Solvent Selection Matrix

The industry standard for extracting piperidine derivatives has historically been Dichloromethane (DCM). However, due to environmental regulations (REACH, EPA) and toxicity profiles, we recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) .

Comparative Solvent Performance Data
FeatureDichloromethane (DCM) 2-MeTHF (Recommended) Ethyl Acetate (EtOAc) MTBE
Solubility (Free Base) ExcellentExcellentGoodModerate
Water Miscibility LowLow (Clean separation)Moderate (Absorbs ~3% H2O)Low
Emulsion Risk High (Density ~1.33 g/mL)Low (Density ~0.85 g/mL)ModerateLow
Chemical Stability StablePeroxide former (needs stabilizer)Hydrolysis Risk at pH >12Stable
Green Classification 🔴 Undesirable (Toxic)🟢 Preferred (Bio-based)🟢 Preferred🟡 Usable

Technical Insight:

  • Why 2-MeTHF? Unlike standard THF, 2-MeTHF is immiscible with water. It has a higher boiling point (80°C) than DCM, reducing evaporative losses, and its lower density facilitates cleaner phase cuts when the organic layer is on top.

  • Why not EtOAc? While excellent for neutral compounds, EtOAc is an ester. To extract your molecule, you must adjust the pH to >12 (to deprotonate the piperidine). At this high pH, EtOAc can undergo hydrolysis, contaminating your product with ethanol and acetic acid.

Module 2: The pH-Swing Protocol (Standard Operating Procedure)

The most common cause of low yield for this molecule is insufficient basification. The piperidine nitrogen has a pKa of approximately 10–11 . To drive the equilibrium 99.9% into the organic phase, you must follow the pKa + 2 Rule .

Optimized Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Acid Wash (1M HCl) Remove Neutral Impurities Start->AcidWash Protonate Amine PhaseSep1 Discard Organic Phase (Keep Aqueous Layer) AcidWash->PhaseSep1 BaseAdjust pH Adjustment Target pH > 12.5 (NaOH) PhaseSep1->BaseAdjust Aqueous Layer Contains Product Extract Extraction with 2-MeTHF (3x Volume) BaseAdjust->Extract Free Base Liberation Dry Dry (Na2SO4) & Concentrate Extract->Dry Product in Organic Phase

Caption: Figure 1. pH-Swing extraction logic ensuring separation of neutral impurities from the basic piperidine product.

Step-by-Step Protocol
  • Acidic Wash (Purification): Dissolve crude in minimal organic solvent.[1] Wash with 1M HCl.[1] The product moves to the Aqueous Phase (protonated).[1] Discard organic impurities.

  • Basification: Cool the aqueous phase to 0–5°C. Slowly add 2M NaOH until pH reaches 12–13 .

    • Critical Check: Use a calibrated pH meter, not just paper. Piperidines buffer heavily around pH 10; you must push past this.

  • Extraction: Add 2-MeTHF (1:1 volume ratio). Agitate gently (swirl, do not shake vigorously to avoid emulsions).

  • Separation: Collect the top organic layer. Repeat extraction 2 more times.

  • Polishing: Wash combined organics with Brine (Sat. NaCl) to remove residual water/base. Dry over Na₂SO₄.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a "rag layer" or persistent emulsion. How do I break it?

Diagnosis: The [2-(Piperidin-4-ylmethyl)phenyl]methanol molecule is amphiphilic (surfactant-like). Vigorous shaking creates stable micelles. Corrective Actions:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength, forcing the organic out.

  • Filtration: Pass the entire emulsion through a pad of Celite or a glass wool plug. This physically ruptures the emulsion bubbles.

  • Solvent Modification: Add a small amount (5-10%) of Isopropanol (IPA) to the organic phase. This reduces surface tension.

Q2: My yield is significantly lower than expected (<50%).

Diagnosis: Incomplete extraction due to pH or water solubility. Corrective Actions:

  • Check pH: If the pH is 10 or 11, ~50% of your product is still water-soluble. You must reach pH >12.5.

  • Salt Effect: The benzyl alcohol moiety increases water solubility. Saturating the aqueous phase with NaCl (brine) during the extraction step (not just the wash step) decreases water solubility of the organic product ("Salting Out").

Q3: I see an unknown impurity peak in HPLC after extraction.

Diagnosis: Likely solvent interaction or degradation.

  • If using EtOAc: Check for an acetylated impurity or hydrolysis byproducts. Switch to 2-MeTHF or Toluene.

  • If using DCM: Check for reaction with the amine (rare but possible over long periods).

  • Solution: Perform the extraction cold (0°C) and minimize contact time with the basic aqueous phase.

Module 4: The Logic of Solvent Choice (Green Chemistry)

The selection of 2-MeTHF is not arbitrary; it is grounded in the Pfizer and Sanofi solvent selection guides, which rank solvents based on worker safety, environmental impact, and process efficiency.

Solvent Decision Tree

SolventSelection Start Select Solvent IsChlorinated Is DCM allowed? Start->IsChlorinated DCM DCM (High Toxicity, Good Solubility) IsChlorinated->DCM Yes (Legacy) GreenAlt Green Alternatives IsChlorinated->GreenAlt No (Modern) CheckPH Is pH > 12 required? GreenAlt->CheckPH EtOAc Ethyl Acetate (Risk of Hydrolysis) CheckPH->EtOAc No (Neutral pH) MeTHF 2-MeTHF (Stable, Bio-based) CheckPH->MeTHF Yes (Basic pH)

Caption: Figure 2. Decision matrix prioritizing Green Chemistry while accounting for chemical stability at high pH.

References

  • Pfizer Inc. (2008). Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization. Green Chemistry, 10, 31-36.[2][3]

  • Sanofi. (2013).[4] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • PubChem. (2025).[4] Compound Summary: [2-(Piperidin-4-yl)phenyl]methanol.[5] National Library of Medicine.

  • Byrne, F.P., et al. (2016).[6] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Sigma-Aldrich. (2025). 2-Methyltetrahydrofuran Product Information & Green Alternatives.

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of [2-(Piperidin-4-ylmethyl)phenyl]methanol During Storage

Welcome to the technical support center for [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address and resolve potential stability issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address and resolve potential stability issues encountered during the storage and handling of this compound. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), its integrity is paramount to experimental success.[1] This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've observed a decrease in the purity of my [2-(Piperidin-4-ylmethyl)phenyl]methanol sample over time. What are the likely causes?

The observed degradation of [2-(Piperidin-4-ylmethyl)phenyl]methanol is likely due to its inherent chemical structure, which contains two reactive moieties: a benzylic alcohol and a secondary piperidine amine. The primary degradation pathways are oxidation and, to a lesser extent, photodegradation.

  • Oxidation of the Benzylic Alcohol: The most probable cause of degradation is the oxidation of the benzylic alcohol functional group to form the corresponding aldehyde, 2-(Piperidin-4-ylmethyl)benzaldehyde. This is a common reaction for benzylic alcohols and can be accelerated by exposure to atmospheric oxygen, heat, and trace metal impurities.[2][3]

  • Oxidation of the Piperidine Ring: The piperidine nitrogen and adjacent carbons are also susceptible to oxidation. The lone pair of electrons on the nitrogen can be oxidized, and hydrogen abstraction from the carbon atoms alpha to the nitrogen can occur, leading to the formation of various degradation products, including imines, N-oxides, and potentially ring-opened byproducts.[4]

  • Photodegradation: Aromatic and amine-containing compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can provide the energy to initiate and propagate degradation reactions.

The hydrochloride salt form of this compound helps to mitigate the risk of oxidation of the piperidine nitrogen by protonating the amine, thus tying up the lone pair of electrons.[4][5] However, the benzylic alcohol remains susceptible to oxidation.

Q2: What are the best practices for storing [2-(Piperidin-4-ylmethyl)phenyl]methanol to ensure its long-term stability?

To minimize degradation, proper storage is critical. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[3]
Light Protect from light by storing in an amber vial or a dark locationPrevents photodegradation.
Container Use a tightly sealed, clean glass vialPrevents contamination and exposure to air and moisture.

For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated warming and cooling cycles and to minimize exposure of the bulk material to the atmosphere each time it is used.

Q3: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A stability-indicating analytical method is required to confirm degradation and identify the byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[6][7] A well-developed HPLC method will separate the parent compound from its degradation products, allowing for their detection and quantification.

To definitively identify the degradation products, HPLC coupled with mass spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio of the degradation products can provide information about their molecular weight, which, combined with knowledge of the likely degradation pathways, can lead to structural elucidation.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for [2-(Piperidin-4-ylmethyl)phenyl]methanol based on its chemical structure.

G cluster_main [2-(Piperidin-4-ylmethyl)phenyl]methanol cluster_oxidation Oxidation cluster_photodegradation Photodegradation A [2-(Piperidin-4-ylmethyl)phenyl]methanol B 2-(Piperidin-4-ylmethyl)benzaldehyde A->B Benzylic Alcohol Oxidation (O2, heat, metal ions) C Piperidine N-oxide derivative A->C Piperidine N-Oxidation (O2, light) D Imine/Ring-opened products A->D Photo-oxidation (UV/Visible Light)

Caption: Potential degradation pathways of [2-(Piperidin-4-ylmethyl)phenyl]methanol.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under various stress conditions and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound to generate potential degradation products.

Materials:

  • [2-(Piperidin-4-ylmethyl)phenyl]methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • UV lamp (for photostability testing)

Procedure:

  • Sample Preparation: Prepare a stock solution of [2-(Piperidin-4-ylmethyl)phenyl]methanol in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve a portion in the stock solution solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light.

  • Analysis: After the designated time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

The following diagram outlines the workflow for the forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Start: Prepare Stock Solution stress Apply Stress Conditions start->stress analysis Analyze by HPLC stress->analysis Neutralize/Dilute acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic end End: Identify Degradants analysis->end

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • System Suitability: Inject a standard solution of [2-(Piperidin-4-ylmethyl)phenyl]methanol multiple times to ensure the system is performing consistently (check for retention time, peak area, and tailing factor).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: If co-elution of the parent peak with any degradation peaks is observed, adjust the mobile phase composition, gradient slope, or pH to achieve adequate separation (resolution > 1.5).

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][8]

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Chemistry Stack Exchange.
  • Degradation of benzyl alcohol glucuronide during sample storage and prepar
  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? (n.d.). Suze Chemical.
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025).
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT A DISSERTATION SUBMITTED TO THE FACULTY OF. (n.d.). University Digital Conservancy.
  • Troubleshooting low yield in PROTAC synthesis using PEG linkers. (2025). Benchchem.
  • Benzyl Alcohol expiry time after opening bottle. (2023). Reddit.
  • Use of benzyl alcohol as a shipping and storage solution for chrom
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015). Chemical Suppliers.
  • Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability. (2025). Benchchem.
  • Why formulate drugs as HCl salts when HCl is in stomach acid? (2014). Chemistry Stack Exchange.
  • Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. (n.d.). JETIR.org.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determin
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formul
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Prepar
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar.
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025). Benchchem.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.
  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). MDPI.

Sources

Optimization

Minimizing oxidation byproducts in [2-(Piperidin-4-ylmethyl)phenyl]methanol handling

Introduction: Understanding the Chemical Instability of [2-(Piperidin-4-ylmethyl)phenyl]methanol Welcome to the technical support guide for [2-(Piperidin-4-ylmethyl)phenyl]methanol. This molecule is a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Chemical Instability of [2-(Piperidin-4-ylmethyl)phenyl]methanol

Welcome to the technical support guide for [2-(Piperidin-4-ylmethyl)phenyl]methanol. This molecule is a valuable building block in pharmaceutical research and development, featuring both a primary benzylic alcohol and a secondary piperidine amine. While these functional groups are key to its synthetic utility, they also represent its primary vulnerabilities to oxidative degradation. The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde and subsequently the carboxylic acid, while the piperidine nitrogen can be oxidized, potentially leading to N-oxides or other degradation products.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and protocols to minimize the formation of these oxidation byproducts, ensuring the integrity of your starting materials and the success of your experiments.

Diagram: Primary Oxidation Pathways

To effectively prevent degradation, it is crucial to first understand the potential chemical transformations. The diagram below illustrates the two most common oxidative pathways for this compound.

OxidationPathways Potential Oxidative Degradation Pathways Parent [2-(Piperidin-4-ylmethyl)phenyl]methanol (Parent Compound) Aldehyde 2-(Piperidin-4-ylmethyl)benzaldehyde (Aldehyde Byproduct) Parent->Aldehyde Mild Oxidation (e.g., Air, Light) N_Oxide Piperidine N-Oxide Derivative (Potential N-Oxidation Byproduct) Parent->N_Oxide N-Oxidation Acid 2-(Piperidin-4-ylmethyl)benzoic Acid (Carboxylic Acid Byproduct) Aldehyde->Acid Further Oxidation

Caption: Primary oxidative degradation routes for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a degraded sample?

You should primarily monitor for the appearance of two key byproducts resulting from the oxidation of the benzylic alcohol: 2-(Piperidin-4-ylmethyl)benzaldehyde and 2-(Piperidin-4-ylmethyl)benzoic acid. A secondary concern is the formation of the piperidine N-oxide. The table below summarizes these key species.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Change from ParentCommon Analytical Observation
[2-(Piperidin-4-ylmethyl)phenyl]methanol C₁₄H₂₁NO219.33-Parent Compound
2-(Piperidin-4-ylmethyl)benzaldehydeC₁₄H₁₉NO217.31-2.02 DaNew peak in HPLC/LC-MS with [M+H]⁺ at m/z 218.15
2-(Piperidin-4-ylmethyl)benzoic AcidC₁₄H₁₉NO₂233.31+13.98 DaNew peak in HPLC/LC-MS with [M+H]⁺ at m/z 234.15
Piperidine N-Oxide DerivativeC₁₄H₂₁NO₂235.33+16.00 DaNew peak in HPLC/LC-MS with [M+H]⁺ at m/z 236.16
Q2: What are the ideal long-term storage conditions for this compound?

To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures.

  • Atmosphere: Oxygen is the primary driver of oxidation. Storing the material in a vial with the headspace purged with an inert gas like argon or nitrogen is the most critical step.

  • Temperature: Chemical reactions, including oxidation, slow down at lower temperatures. For long-term storage (>1 month), we recommend storing at -20°C. For short-term (days to weeks) storage, 2-8°C is acceptable.

  • Light: Use amber glass vials or wrap standard vials in aluminum foil. UV light can provide the activation energy needed to initiate and propagate oxidative reactions.

  • Container: Ensure the container has a tight-fitting seal (e.g., a PTFE-lined cap) to prevent moisture and air ingress.

Q3: Which solvents are safe to use for dissolving and handling this compound?

The choice of solvent is critical. Always use high-purity, dry, and de-gassed solvents.

  • Recommended: High-performance liquid chromatography (HPLC)-grade or anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are generally safe for reactions and handling. For purification via crystallization, ethanol may be a suitable solvent.

  • Use with Caution: Ethers like diethyl ether and THF can form explosive peroxides over time. Always use fresh bottles or test for peroxides before use, as these can be potent oxidizing agents.

  • Avoid: Avoid using solvents that may contain residual oxidizing agents. Do not use the compound in highly acidic conditions for prolonged periods unless the reaction specifically requires it, as this can affect the stability of the piperidine ring.

Troubleshooting Guide

Problem: My sample's purity has decreased upon re-analysis by HPLC/LC-MS.

This is the most common issue and is almost always linked to improper storage or handling. Follow this workflow to diagnose and rectify the problem.

TroubleshootingPurity start Purity Decrease Detected check_storage Review Storage Conditions: - Inert Atmosphere? - Correct Temperature? - Light Protected? start->check_storage improper Storage Conditions Improper check_storage->improper No proper Storage Conditions Appear Correct check_storage->proper Yes action_purge Action: Purge vial with Argon/N2, re-seal, and store at -20°C. improper->action_purge check_handling Review Handling Protocol: - Was sample left open to air? - Were solvents fresh/anhydrous? - Was exposure time minimized? proper->check_handling consider_purification Consider Re-purification (e.g., Column Chromatography) if purity is below experimental threshold. action_purge->consider_purification mishandled Handling Protocol Flawed check_handling->mishandled No well_handled Handling Protocol Was Correct check_handling->well_handled Yes action_protocol Action: Implement strict inert atmosphere handling for all future uses. mishandled->action_protocol well_handled->consider_purification action_protocol->consider_purification end Proceed with Experiment consider_purification->end

Caption: Workflow for troubleshooting purity degradation.

Problem: I see new, unexpected peaks in my reaction mixture that are not my desired product.

If you have qualified your starting material and confirmed its purity, the issue may be oxidative degradation during your experiment.

  • Analyze the Byproducts: Use LC-MS to get the mass of the unexpected peaks. Compare these masses to the potential byproducts listed in the FAQ table. A mass increase of ~14 Da often corresponds to the carboxylic acid, while a mass decrease of ~2 Da suggests the aldehyde.

  • Reaction Condition Review:

    • Atmosphere: Was your reaction run under an inert atmosphere (Argon or Nitrogen)? Many reagents, especially organometallics or bases, can be sensitive to air, but so can your starting material.

    • Reagents: Are any of your reagents or catalysts known to be oxidative? For example, some metal catalysts used in cross-coupling can facilitate aerobic oxidation if oxygen is not rigorously excluded.

    • Workup: During the aqueous workup, was the sample exposed to air for an extended period, especially under non-neutral pH conditions? Minimize exposure time.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol ensures the bulk of your material remains pristine.

  • Preparation: Move the sealed vial of [2-(Piperidin-4-ylmethyl)phenyl]methanol, along with your aliquot vials (amber glass with PTFE-lined caps), into a glovebox or have them ready under a manifold with a positive pressure of inert gas (Argon or Nitrogen).

  • Equilibration: Allow the main vial to warm to room temperature before opening to prevent condensation of moisture from the air.

  • Aliquoting: Briefly open the main vial and quickly weigh out the desired amounts into the smaller aliquot vials. Work efficiently to minimize exposure time.

  • Purging: Before sealing each aliquot vial, flush the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Sealing: Tightly seal the caps. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Place the aliquots and the main stock vial in a labeled, sealed secondary container and store at the appropriate temperature (-20°C for long-term).

Protocol 2: General Analytical Method for Purity Assessment (LC-MS)

This method provides a baseline for detecting the parent compound and its primary oxidized impurities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector and coupled to a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • UV Detection: 214 nm and 254 nm.

  • MS Detection: ESI Positive Mode. Scan range m/z 100-500. Monitor for the [M+H]⁺ ions listed in the FAQ table. Chromatographic methods are a gold standard for separating and identifying such byproducts.

References

  • Aerobic Oxidation of Benzylic Alcohols in Water by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/Copper(II) 2-N-Arylpyrrolecarbaldimino Complexes. ResearchGate. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Troubleshooting

Technical Support Center: Scale-Up and Manufacturing of [2-(Piperidin-4-ylmethyl)phenyl]methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and manufacturing of [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and manufacturing of [2-(Piperidin-4-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The molecule, often utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), presents unique synthetic hurdles that require careful consideration for safe and efficient manufacturing.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions necessary for success.

Recommended Synthetic Pathway Overview

The successful large-scale synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol hinges on a robust and scalable route. We recommend a four-step sequence starting from commercially available 2-bromobenzonitrile and 1-Boc-4-(chloromethyl)piperidine. This pathway offers good control over impurity formation and avoids some of the more hazardous reagents until later stages.

Synthetic_Pathway cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Aldehyde Reduction cluster_3 Step 4: Deprotection & Salt Formation SM1 2-Bromobenzonitrile Int1 Intermediate 1 2-((1-Boc-piperidin-4-yl)methyl)benzonitrile SM1->Int1 n-BuLi, THF, -78°C SM2 1-Boc-4-(chloromethyl)piperidine SM2->Int1 Int2 Intermediate 2 2-((1-Boc-piperidin-4-yl)methyl)benzaldehyde Int1->Int2 DIBAL-H, Toluene, -78°C Int3 Protected Product [2-((1-Boc-piperidin-4-yl)methyl)phenyl]methanol Int2->Int3 NaBH4, Methanol FP Final Product [2-(Piperidin-4-ylmethyl)phenyl]methanol (as HCl salt) Int3->FP HCl in IPA or Dioxane

Caption: Recommended four-step manufacturing workflow.

Troubleshooting Guide & FAQs by Stage

This section addresses specific issues that may arise during synthesis and scale-up.

Stage 1: C-C Bond Formation (Alkylation)

Question: My initial alkylation reaction between lithiated 2-bromobenzonitrile and 1-Boc-4-(chloromethyl)piperidine is showing low conversion and multiple byproducts. What are the likely causes and solutions?

Answer: This is a critical C-C bond-forming step where precise control is paramount. Low conversion and impurity generation typically stem from three areas:

  • Inefficient Lithiation: The formation of the organolithium species from 2-bromobenzonitrile using n-butyllithium (n-BuLi) is extremely fast and must be conducted at very low temperatures (typically -78 °C) to prevent side reactions. An insufficient or "sluggish" reaction can be due to:

    • Moisture: Traces of water in the solvent (THF) or on the glassware will quench the n-BuLi. Ensure all materials are rigorously dried.

    • Temperature Fluctuation: Allowing the temperature to rise above -70 °C during n-BuLi addition can lead to decomposition of the organolithium intermediate.

  • Side Reactions of the Electrophile: The electrophile, 1-Boc-4-(chloromethyl)piperidine, can undergo elimination to form 1-Boc-4-methylenepiperidine, especially if the reaction temperature is not well-controlled or if a non-coordinating base is present.

  • Work-up Issues: The quenching step must be carefully controlled to avoid temperature spikes.

Troubleshooting Protocol:

  • Action: Ensure your THF is anhydrous (e.g., passed through a solvent purification system). Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen).

  • Action: Add the n-BuLi solution dropwise to the solution of 2-bromobenzonitrile at -78 °C, monitoring the internal temperature. A slight exotherm is expected, but it should not exceed -70 °C.

  • Action: After forming the organolithium, add the solution of 1-Boc-4-(chloromethyl)piperidine in anhydrous THF dropwise, again maintaining a temperature below -70 °C.

  • Analysis: Monitor the reaction by HPLC. Key impurities to track are unreacted starting material, 4-bromobenzonitrile (from proton quenching of unreacted lithiated species), and potential dimers.

Stage 2: Selective Nitrile Reduction

Question: During the DIBAL-H reduction of the nitrile to the aldehyde, I am consistently getting 10-15% of the over-reduced primary amine byproduct. How can I improve the selectivity?

Answer: This is a classic selectivity challenge in nitrile reduction. DIBAL-H forms a stable hemiaminal intermediate which protects the aldehyde from further reduction, but this is only effective under strict temperature control.[1][2]

Key Control Parameters:

  • Stoichiometry: Use of excess DIBAL-H is the most common cause of over-reduction. Start with 1.1-1.2 equivalents and perform an in-process check (IPC) by HPLC or TLC to assess conversion before considering adding more.

  • Temperature: The reaction must be maintained at -78 °C. Any increase in temperature, even locally during addition, can cause the intermediate to collapse and be further reduced.

  • Reverse Addition: For better temperature control on a larger scale, consider adding the nitrile solution to the DIBAL-H solution at -78 °C (reverse addition). This maintains a low concentration of the substrate and helps dissipate the heat of reaction more effectively.

  • Quench Protocol: The quench is highly exothermic and must be performed slowly at low temperatures. A common method is to quench with an inverse addition into a cooled, acidic aqueous solution. This protonates the intermediate and hydrolyzes it to the aldehyde while neutralizing the reactive aluminum species.

ParameterRecommendationRationale
Temperature -78 °C to -70 °CMaximizes stability of the hemiaminal intermediate, preventing over-reduction.
DIBAL-H Equiv. 1.1 - 1.2 eq.Minimizes excess reducing agent available for the second reduction step.
Addition Mode Normal or ReverseReverse addition can offer superior thermal control on a larger scale.
Quench Slow addition to cold aq. acidControls exotherm and facilitates rapid hydrolysis to the desired aldehyde.
Stage 3: Aldehyde Reduction

Question: The sodium borohydride (NaBH₄) reduction of the aldehyde to the final alcohol is slow and often stalls before completion. Why might this be happening?

Answer: While seemingly straightforward, this reduction can be problematic if not optimized. Sodium borohydride's reactivity is highly dependent on the solvent system.

  • Solvent Choice: NaBH₄ is most effective in protic solvents like methanol or ethanol.[3] These solvents participate in the mechanism by protonating the intermediate alkoxide. Using a less ideal solvent like THF or dichloromethane without a protic co-solvent can lead to very slow reaction rates.

  • Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent.

  • pH: The reaction is typically faster under slightly basic or neutral conditions. If your aldehyde intermediate carries over acidic impurities from the previous step's work-up, it can inhibit the reduction. A simple wash of the aldehyde intermediate with a mild base (e.g., sat. aq. NaHCO₃) before this step can be beneficial.

  • Temperature: While often run at room temperature, gentle warming to 40-50 °C can sometimes be used to push a sluggish reaction to completion, but this should be monitored for potential side reactions.

Stage 4: Boc Deprotection and Salt Formation

Question: Upon adding HCl for Boc deprotection and salt formation, my product frequently "oils out" or precipitates as a sticky solid that is difficult to filter and purify. How can I achieve a crystalline, easily handled solid?

Answer: This is a very common and frustrating challenge in pharmaceutical manufacturing related to crystallization. The physical form of the final product is critical. Oiling out is often a sign that the system has become supersaturated too quickly or that the chosen solvent is not ideal for crystallization.

Crystallization_Troubleshooting Start Product 'oils out' or is sticky during HCl salt formation Q1 Is the solvent system optimal? Start->Q1 Q2 Is water content controlled? Q1->Q2 Yes Sol_IPA Action: Screen alternative solvents. Try Isopropanol (IPA), Ethanol, or Ethyl Acetate. Q1->Sol_IPA No Q3 Is the cooling rate too fast? Q2->Q3 Yes Water_Control Action: Use anhydrous starting material. Use HCl solution in a dry solvent (e.g., 4M HCl in Dioxane). Q2->Water_Control No Cooling_Control Action: Implement a controlled cooling ramp. Cool slowly (e.g., 10°C/hour) and agitate well. Q3->Cooling_Control Yes Seeding Action: Use seed crystals of the desired polymorph. Q3->Seeding No Sol_MTBE Action: Use an anti-solvent. Precipitate from IPA/MTBE or Ethanol/Heptane mixture. Sol_IPA->Sol_MTBE Cooling_Control->Seeding

Caption: Decision tree for troubleshooting crystallization.

Best Practices for Crystalline Salt Formation:

  • Solvent Selection: Isopropanol (IPA) is often a good starting point. However, a solvent screen is highly recommended. Mixtures, such as IPA/MTBE or Ethanol/Heptane, can be very effective, where one solvent dissolves the product and the other (the anti-solvent) induces precipitation.

  • Control Water: The presence of excess water can lead to the formation of hydrates or prevent crystallization altogether. Ensure the protected alcohol intermediate is anhydrous before this step. Use a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in IPA, or 4M HCl in Dioxane).

  • Temperature and Addition Rate: Add the HCl solution slowly at a controlled temperature (e.g., room temperature or slightly elevated) to allow for gradual crystal formation rather than rapid, uncontrolled precipitation.

  • Seeding: If you have a small amount of crystalline material, use it to seed the batch. This provides a template for crystal growth and can be crucial for controlling the polymorphic form.

General Scale-Up and Safety Considerations

Question: What are the most significant safety hazards to consider when scaling this process from the lab to a pilot plant?

Answer: Transitioning from bench to pilot scale introduces new risks that must be rigorously managed.[4] The primary hazards in this synthesis are associated with pyrophoric reagents and highly exothermic reactions.

  • n-Butyllithium (Step 1): n-BuLi is pyrophoric and reacts violently with water and other protic sources.

    • Mitigation: All transfers must be done under an inert atmosphere using cannulas or pressure transfers. Personnel must be trained in handling pyrophoric reagents. Ensure appropriate fire-extinguishing media (e.g., Class D fire extinguisher, sand) is readily available.

  • DIBAL-H and NaBH₄ Quenching (Steps 2 & 3): The work-up/quench of these hydride reagents is highly exothermic and generates flammable hydrogen gas.

    • Mitigation: The quench must be performed with extreme care, ensuring slow addition of the quenching agent to the reaction mixture (or vice-versa) with efficient cooling and agitation. The reactor must be properly vented to handle the hydrogen gas evolution. Reaction calorimetry (RC1) studies are essential before scale-up to determine the heat of reaction and ensure the cooling capacity of the reactor is sufficient to handle a potential thermal runaway.[5][6]

Process Safety Data Summary:

StepReagent/ProcessHazardRecommended Safety Action
1. Alkylation n-ButyllithiumPyrophoric, reacts violently with water.Handle under inert atmosphere; use specialized transfer equipment; ensure Class D fire safety.
2. Nitrile Reduction DIBAL-H QuenchHighly exothermic, H₂ gas evolution.Perform reaction calorimetry (RC1); ensure adequate reactor cooling and venting; use controlled inverse quench.
3. Aldehyde Reduction NaBH₄ QuenchExothermic, H₂ gas evolution.Controlled quench; ensure adequate venting.

Detailed Experimental Protocol Example

Protocol: Step 2 - DIBAL-H Reduction of 2-((1-Boc-piperidin-4-yl)methyl)benzonitrile

This protocol is for laboratory scale (10g) and must be adapted and re-validated with appropriate safety reviews (e.g., HAZOP) before any scale-up.

  • Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried 1 L, 4-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with 2-((1-Boc-piperidin-4-yl)methyl)benzonitrile (10.0 g, 30.6 mmol) and anhydrous toluene (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H in toluene (33.7 mL, 33.7 mmol, 1.1 eq.) via the dropping funnel over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Take a small, quenched aliquot for HPLC analysis to confirm the consumption of the starting material.

  • Reaction Quench: In a separate flask, prepare a solution of 2 M HCl (100 mL). Cool this solution to 0 °C in an ice bath. Very slowly, transfer the cold reaction mixture into the stirred HCl solution via cannula. Caution: This is highly exothermic and will evolve gas. The rate of addition must be controlled to keep the quench pot temperature below 20 °C.

  • Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until two clear layers form. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Wash: Combine all organic layers and wash with saturated aqueous NaHCO₃ solution (100 mL) followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step or purified by column chromatography if necessary.

References

  • Häggström, J. & Schiess, R. (2015). Process control and real-time monitoring of Grignard reactions. Helmholtz-Zentrum Dresden-Rossendorf. Available at: [Link]

  • UCI Department of Chemistry. (2021). Process Safety in the Pharmaceutical Industry. Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]

  • Chemium & Valsynthese. (2024). Chemium & Valsynthese Partner for safe & efficient supply of grignard reagents and more. Available at: [Link]

  • Wiss, K. et al. (2018). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Organic Process Research & Development. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • Re:Build Optimation. (2025). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

  • Feringa, B. L. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Available at: [Link]

  • Arumugam, N. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 30(20), 5011. Available at: [Link]

  • Arumugam, N. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Various Authors. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Holzgrabe, U. et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • O'Brien, P. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Available at: [Link]

  • Karsten, C. A. et al. (2025). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. IUCrData. Available at: [Link]

  • Mashima, K. et al. (2019). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Scientific Reports, 9(1), 1-8. Available at: [Link]

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Atobe, M. et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 356-362. Available at: [Link]

  • Matthew, B. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. Available at: [Link]

  • Feringa, B. L. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. Available at: [Link]

  • Chemchart. (n.d.). phenyl(piperidin-4-yl)methanol. Available at: [Link]

  • Li, J. et al. (2012). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylbenzaldehyde. Available at: [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Available at: [Link]

  • Radi, M. et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. Available at: [Link]

  • Pothuri, V. V. et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]

  • Bertus, P. et al. (2011). Successive addition of two different Grignard reagents to nitriles: access to α,α-disubstituted propargylamine derivatives. Organic & Biomolecular Chemistry, 9(12), 4415-4418. Available at: [Link]

  • Revathi, B. K. et al. (2015). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. IUCrData. Available at: [Link]

  • Zhang, B. et al. (2020). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Google Patents. (n.d.). 2-(piperidin-4-yl)-1H-benzimidazole compounds with antihistamine and antiallergic activity.
  • Zaware, B. H. et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Available at: [Link]

  • International Council for Harmonisation. (2011). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Fontanarosa, P. et al. (2024). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. Frontiers in Chemical Engineering, 6. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral interpretation of [2-(Piperidin-4-ylmethyl)phenyl]methanol

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of [2-(Piperidin-4-ylmethyl)phenyl]methanol . This molecule serves as a critical semi-flexible linker in PROTAC® development...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of [2-(Piperidin-4-ylmethyl)phenyl]methanol . This molecule serves as a critical semi-flexible linker in PROTAC® development and a scaffold in kinase inhibitor synthesis (e.g., PARP inhibitors).[1]

This guide compares the target molecule against its two most common synthetic "alternatives": its N-Boc precursor (monitoring deprotection) and its Para-regioisomer (monitoring isomeric purity).[1][2]

A Comparative Guide for PROTAC & Medicinal Chemistry Applications

Executive Summary & Structural Context

Target Molecule: [2-(Piperidin-4-ylmethyl)phenyl]methanol CAS: 371981-27-0 (HCl salt), 2095908-86-6 (Free base) Role: A bifunctional linker connecting an E3 ligase ligand to a target protein ligand.[2] Critical Quality Attribute (CQA): Confirmation of ortho-substitution pattern and complete removal of N-protecting groups.

The Analytical Challenge: Distinguishing the ortho-substituted linker from the thermodynamically favored para-isomer and quantifying residual Boc-protection.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition protocol.

  • Solvent Selection: DMSO-d6 is the required solvent.[2]

    • Reasoning: CDCl3 often causes the benzylic -OH and amine -NH signals to broaden or disappear due to exchange.[2] DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp multiplets and accurate integration.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual DMSO quintet at 2.50 ppm (1H) and septet at 39.5 ppm (13C).

  • Temperature: 298 K (25°C).[1]

Structural Assignment & Numbering

The following diagram defines the atom numbering used throughout this interpretation guide.

G cluster_phenyl Phenyl Ring (Ortho) cluster_linker Linkers cluster_piperidine Piperidine Ring C1 C1 (Quat) C2 C2 (Quat) C1->C2 C7 C7 (CH2-OH) C1->C7 C3 C3 (Ar-H) C2->C3 C8 C8 (CH2-Pip) C2->C8 C4 C4 (Ar-H) C3->C4 C5 C5 (Ar-H) C4->C5 C6 C6 (Ar-H) C5->C6 C6->C1 C9 C9 (CH) C8->C9 C10 C10 (CH2) C9->C10 C11 C11 (CH2-N) C10->C11

Figure 1: Structural connectivity and domain segmentation for NMR assignment.[2] Red = Aromatic Quaternary; Yellow = Aromatic CH; Blue = Benzylic Linkers; Green = Piperidine Aliphatic.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its two primary "competitors" in the synthetic workflow.

Comparison A: Regioisomer Differentiation (Ortho vs. Para)

The ortho geometry creates a unique magnetic environment due to the proximity of the hydroxymethyl group and the piperidine arm.

FeatureTarget: Ortho-Isomer Alternative: Para-Isomer Diagnostic Note
Aromatic Pattern ABCD System (Complex)AA'BB' System (Symmetric)Ortho shows 4 distinct environments (m, 7.1–7.4 ppm).[2] Para shows 2 distinct doublets (approx 7.2 & 7.4 ppm).[1]
Benzylic (C8) Shift ~2.65 ppm ~2.55 ppm Ortho protons are slightly deshielded due to steric compression from the adjacent hydroxymethyl group.
13C Quaternary Distinctly Split Symmetric Intensity Ortho C1/C2 appear as two low-intensity peaks with significant chemical shift separation (~138 & 141 ppm).[2]
Comparison B: Precursor Differentiation (Free Amine vs. N-Boc)

Drug development workflows often require confirmation of Boc-deprotection.[2]

FeatureTarget: Free Amine Alternative: N-Boc Precursor Diagnostic Note
Aliphatic Region Clean baseline at 1.45 ppmHuge Singlet (9H) at 1.45 ppmThe tert-butyl signal is the primary "fail" indicator in QC.[2]
Piperidine N-CH2 ~3.0 ppm (m) ~4.0 ppm (br) The carbamate (Boc) withdraws density, shifting N-CH2 downfield and broadening it due to rotamers.[1][2]
Exchangeables Broad singlet ~2-3 ppm (NH) No NH signal In DMSO-d6, the ammonium/amine proton is visible in the target; absent in Boc.
Detailed Spectral Interpretation (1H NMR)
Zone 1: Aromatic Region (7.0 – 7.5 ppm)[1][3][4]
  • Pattern: Multiplet (4H).[1]

  • Interpretation: Unlike the para-isomer, the ortho-substitution breaks symmetry. You will observe a complex overlapping pattern.

    • H6 (Ortho to CH2OH): Typically the most deshielded (~7.4 ppm) due to the electronegative oxygen effect.[1]

    • H3, H4, H5: Overlapping multiplets between 7.1 – 7.3 ppm.[1]

Zone 2: The "Twin" Benzylics (4.0 – 5.5 ppm & 2.5 – 2.8 ppm)

This is the most critical region for structural verification.[1]

  • Signal A (O-CH2-Ar):

    • Shift: 4.50 – 4.60 ppm.

    • Multiplicity: Doublet (J ≈ 5.5 Hz) in DMSO-d6.

    • Note: If the -OH proton exchanges (wet solvent), this collapses to a Singlet.[1]

  • Signal B (Ar-CH2-Pip):

    • Shift: 2.60 – 2.70 ppm.

    • Multiplicity: Doublet (J ≈ 7.0 Hz).[1]

    • Mechanistic Insight: This doublet arises from coupling to the single methine proton (H9) on the piperidine ring.[1]

Zone 3: Piperidine Fingerprint (1.0 – 3.2 ppm)

The piperidine ring exists in a chair conformation.[1]

  • Equatorial Protons (N-CH2): ~3.0 ppm (Multiplet).[1][2]

  • Axial Protons (N-CH2): ~2.5 ppm (often obscured by DMSO solvent peak).[1][2]

  • C4-Methine (H9): ~1.6 – 1.8 ppm (Multiplet).[1][2]

  • Ring CH2 (C10): ~1.1 – 1.4 ppm (Multiplet).[1]

13C NMR & DEPT-135 Logic

Use 13C NMR to confirm the carbon skeleton count (13 distinct carbons expected).[1][2]

Carbon TypeChemical Shift (ppm)DEPT-135 PhaseInterpretation
C=O[2] (Carbonyl) Absentn/aPass. Presence of peak >150 ppm indicates unreacted Boc or ester.[1]
Ar-C (Quat) 138.0 – 142.0InvisibleC1 and C2 (Ipsos).[1][2]
Ar-CH 125.0 – 130.0Positive (+)4 aromatic methines.[2]
O-CH2 61.0 – 63.0Negative (-)Characteristic benzylic alcohol.[2]
N-CH2 (Pip) 44.0 – 46.0Negative (-)Piperidine C2/C6 positions.[1][2]
Ar-CH2-Pip 35.0 – 38.0Negative (-)Linker carbon.[2]
Pip-CH (C4) 32.0 – 35.0Positive (+)The branching point.[1][2]
Analytical Workflow Diagram

Use this decision tree to validate your product during synthesis.

Workflow Start Crude NMR Spectrum (DMSO-d6) CheckBoc Check 1.45 ppm region Start->CheckBoc IsBoc Large Singlet Present? (Boc Group) CheckBoc->IsBoc FailBoc FAIL: Incomplete Deprotection Re-treat with HCl/TFA IsBoc->FailBoc Yes PassBoc PASS: No Boc IsBoc->PassBoc No CheckRegio Check Aromatic Region (7.0 - 7.5 ppm) PassBoc->CheckRegio IsPara Symmetric AA'BB'? (2 Doublets) CheckRegio->IsPara FailRegio FAIL: Para-Isomer Detected Check Lithiation Conditions IsPara->FailRegio Yes PassRegio Complex ABCD Multiplet? IsPara->PassRegio No Final CONFIRMED IDENTITY [2-(Piperidin-4-ylmethyl)phenyl]methanol PassRegio->Final Yes

Figure 2: Quality Control Decision Tree for structural verification.

References
  • Sigma-Aldrich. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride Product Sheet. Retrieved from .[1][2]

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Retrieved from .[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for piperidine/benzyl alcohol fragments). Retrieved from .[1]

  • ChemicalBook. NMR Spectrum Data for Piperidine Derivatives. Retrieved from .[1]

Sources

Comparative

Validating the structure of [2-(Piperidin-4-ylmethyl)phenyl]methanol using X-ray crystallography

A Comparative Guide to the Structural Validation of [2-(Piperidin-4-ylmethyl)phenyl]methanol This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of [2-(Piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of [2-(Piperidin-4-ylmethyl)phenyl]methanol

This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. While techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for determining connectivity and molecular formula, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional atomic arrangement in the solid state.

This document will dissect the workflow for SCXRD, from crystallization to final structure refinement, and compare its analytical output with data from orthogonal spectroscopic methods. The causality behind experimental choices is emphasized to provide researchers with a framework for robust structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[1][2][3] It relies on the principle that a crystal, with its regularly repeating array of atoms, will diffract a beam of X-rays in a unique pattern.[1][4] By measuring the angles and intensities of these diffracted beams, one can calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[1]

For a molecule like [2-(Piperidin-4-ylmethyl)phenyl]methanol, SCXRD provides unambiguous proof of its constitution, conformation, and any intermolecular interactions (such as hydrogen bonding) present in the solid state.

Experimental Workflow for SCXRD

The journey from a purified powder to a fully refined crystal structure involves several critical stages, each requiring careful execution. The quality of the final structure is entirely dependent on the quality of the crystal used for the experiment.[5][6]

scxrd_workflow cluster_wet_lab Wet Lab Procedures cluster_instrument Data Acquisition cluster_computational Computational Analysis Compound Purified Compound ([2-(Piperidin-4-ylmethyl)phenyl]methanol) Crystallization Crystal Growth (The Bottleneck) Compound->Crystallization Solvent Screening Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopy DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Cryo-cooling Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Direct Methods (SHELXS) Refinement Structure Refinement (Least-Squares) Solution->Refinement Model Building Validation Validation & Deposition (CIF File) Refinement->Validation checkCIF

Figure 1: End-to-end workflow for Single-Crystal X-ray Diffraction analysis.
Protocol 1: Crystallization of [2-(Piperidin-4-ylmethyl)phenyl]methanol

The single most challenging step in SCXRD is often growing a high-quality single crystal suitable for diffraction—typically >0.1 mm in all dimensions, with no cracks or twinning.[4][6] The process is an empirical science, relying on careful control over purity, solvent choice, and evaporation/cooling rates.[7]

  • Solvent Selection (Rationale): The ideal solvent should dissolve the compound moderately when hot but poorly when cold.[8][9] Given the polar nature of the alcohol and secondary amine in the target molecule, polar solvents should be screened first.

    • Primary Candidates: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.

    • Solvent/Anti-solvent Pairs: A common strategy is to dissolve the compound in a good solvent (e.g., methanol) and slowly introduce an anti-solvent in which it is insoluble (e.g., hexane or diethyl ether) until turbidity appears, then allow it to stand.[9][10]

  • Step-by-Step Method (Slow Evaporation):

    • Prepare a nearly saturated solution of the purified compound (approx. 10-20 mg) in a suitable solvent (e.g., 1-2 mL of ethanol) in a clean, small vial.[7]

    • Gently warm the solution to ensure all solute is dissolved.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[7]

    • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow solvent evaporation over several days to weeks.

    • Place the vial in a vibration-free location and do not disturb it.[7] Patience is critical; high-quality crystals grow slowly.

Protocol 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam to generate the diffraction pattern.[6]

  • Crystal Mounting: Carefully select a well-formed, clear crystal under a microscope. Using a cryo-loop, scoop the crystal along with a small amount of mother liquor (to prevent it from drying out).

  • Cryo-Cooling (Rationale): Immediately plunge the loop into liquid nitrogen. This process, known as cryo-cooling, vitrifies the surrounding solvent, protecting the crystal from radiation damage during data collection and reducing atomic thermal vibrations, which sharpens the diffraction spots and improves data resolution.[11]

  • Data Acquisition:

    • Mount the frozen crystal on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Set data collection parameters. A molybdenum (Mo, λ = 0.71073 Å) source is standard for small organic molecules.[2] A typical data collection involves rotating the crystal and collecting a series of diffraction images (frames).[5][12]

    • The instrument software automatically controls the collection process, which can take several hours.

Protocol 3: Structure Solution and Refinement

This is a purely computational process to convert the raw diffraction images into a final, validated 3D model.[11]

  • Data Processing: The raw images are processed to locate the diffraction spots, integrate their intensities, and apply corrections (e.g., for absorption). This yields a reflection file (e.g., an .hkl file).[11][12]

  • Structure Solution (Rationale): The key challenge is the "phase problem"—the phases of the diffracted waves cannot be measured directly but are essential for calculating the electron density map.[4] For small molecules, this is typically solved using direct methods, a mathematical approach implemented in programs like SHELXS.[4][13]

    • Run SHELXS on the .hkl file. The program will attempt to determine the phases and generate an initial atomic model.

  • Structure Refinement (Rationale): The initial model is then refined using a least-squares minimization process in a program like SHELXL.[14] This process iteratively adjusts atomic parameters (position, displacement) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

    • Refine the model against the reflection data. Initially, refine isotropically, then anisotropically.

    • Locate and add hydrogen atoms to the model. Their positions can often be calculated geometrically and refined using a riding model.

    • Continue refinement until convergence, where key metrics like the R1 factor (a measure of agreement) are minimized and the goodness-of-fit is close to 1.

  • Validation and Deposition:

    • The final model is validated using software like checkCIF, a service provided by the International Union of Crystallography (IUCr), to check for inconsistencies or errors.[15]

    • The final structure is reported in a Crystallographic Information File (CIF), which is the standard format for submission to databases like the Cambridge Structural Database (CSD).[14][16][17][18]

Part 2: Orthogonal Validation & Comparative Analysis

While SCXRD provides the ultimate structural proof, it is crucial to support this data with other analytical techniques. NMR and MS provide complementary information about the molecule in the solution and gas phases, respectively, creating a self-validating system of evidence.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) within a molecule in solution.[21][22] It is the primary tool for determining the molecular backbone and relative arrangement of atoms.

nmr_logic NMR NMR Spectroscopy (Connectivity) H1 1D ¹H NMR (Proton Environments, J-coupling) NMR->H1 C13 1D ¹³C NMR (Carbon Environments) NMR->C13 COSY 2D COSY (¹H-¹H Connectivity) NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) NMR->HMBC

Figure 2: Suite of NMR experiments for establishing molecular connectivity.

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard suite of spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis:

    • Use the ¹H and ¹³C spectra to identify the number and types of proton and carbon environments.

    • Use the COSY spectrum to establish proton-proton coupling networks (e.g., within the piperidine ring and the aromatic ring).

    • Use the HSQC spectrum to link each proton directly to its attached carbon.[23]

    • Use the HMBC spectrum to piece together the molecular fragments by identifying correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the piperidine ring, the methylene bridge, and the phenylmethanol moiety.[24]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[25][26]

Protocol 5: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the elemental formula (C₁₂H₁₇NO for the neutral compound) by comparing the measured exact mass to calculated values.[27]

    • Fragmentation patterns observed in the spectrum can provide additional structural clues that corroborate the proposed connectivity.[26][28]

Comparative Summary of Techniques

The following table objectively compares the information provided by each technique, highlighting their complementary nature.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Obtained 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[2]Atomic connectivity, chemical environments, relative stereochemistry.[21]Exact mass and elemental formula, structural fragments.[25][27]
Sample State Solid (single crystal)[4]Solution[29]Gas phase (ions)[25]
Key Strength Unambiguous determination of absolute 3D structure.[30]Excellent for mapping the molecular backbone and constitution in a native-like state.Unambiguous determination of molecular formula with high sensitivity.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[30][31]Provides through-bond and through-space correlations, not a direct 3D image. Ambiguities can arise in complex molecules.[24][32]Provides no direct information on atomic connectivity or stereochemistry.
Self-Validation Internal consistency checks (R-factors, Fo-Fc maps) and checkCIF validation.[14][15]Redundant correlations across multiple 2D experiments (COSY, HSQC, HMBC) validate connectivity.Isotopic peak patterns must match the proposed elemental formula.

Conclusion

For the definitive structural validation of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a multi-faceted approach is essential for scientific rigor. While HRMS confirms the elemental formula and a comprehensive suite of NMR experiments elucidates the atomic connectivity in solution, only Single-Crystal X-ray Diffraction can provide the irrefutable, high-resolution three-dimensional structure. The successful growth of a suitable crystal, though challenging, unlocks the most detailed structural information possible, confirming not only the constitution but also the specific conformation and intermolecular interactions that govern the molecule's properties in the solid state. The combination of these three techniques provides a complete and cross-validated structural dossier that meets the highest standards of the scientific community.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.
  • Introduction to single crystal X-ray analysis XII.
  • Single crystal X-ray analysis - Tips for collection and processing of protein crystal d
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
  • International Union of Crystallography (IUCr).
  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2010).
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Cowtan, K. (2021, May 28).
  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • CCDC – Cambridge Structural Database. Becker Medical Library, Washington University in St. Louis.
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (2025, August 15). Fiveable.
  • Yee, A., et al. (2005, November 8). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. Journal of the American Chemical Society.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry.
  • Santos, C. M. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • X-ray Crystallography. Anton Paar Wiki.
  • Publication standards for crystal structures. (2011, June 2).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
  • Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). (2025, February 14). YouTube.
  • International Union of Crystallography. Wikipedia.
  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Evans, G. & Powell, H. R. (2017).
  • The SHELX package. MIT OpenCourseWare.
  • SHELXS - Direct Methods. University of Göttingen.
  • CCDC. Chemistry World.
  • CCDC: Structural Chemistry Data, Software, and Insights.
  • Crystalliz
  • The SHELX-97 Manual. University of Göttingen.
  • Specifications.
  • Applications in Organic Chemistry. Norwegian University of Science and Technology.
  • The Cambridge Crystallographic Data Centre (CCDC)
  • CRYSTALLIZ
  • Support and Resources.
  • SOP: CRYSTALLIZ
  • X-ray Crystallography.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Greenwood, M. (2023, November 9).
  • X-ray crystallography. Wikipedia.
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • data for structural and crystallization communic
  • Chemical crystalliz
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Buevich, A. V., & Elyashberg, M. E. (2016). Theoretical NMR correlations based Structure Discussion.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • [2-(piperidin-4-yl)phenyl]methanol. PubChem.
  • (2-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%. Sigma-Aldrich.

Sources

Validation

A Comparative Analysis of Retention Time for [2-(Piperidin-4-ylmethyl)phenyl]methanol in Reverse-Phase Chromatography

This guide provides an in-depth comparison of the chromatographic behavior of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a key bifunctional linker used in targeted protein degradation, under various reverse-phase high-per...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chromatographic behavior of [2-(Piperidin-4-ylmethyl)phenyl]methanol, a key bifunctional linker used in targeted protein degradation, under various reverse-phase high-performance liquid chromatography (RP-HPLC) conditions. We will explore how stationary phase chemistry and mobile phase composition critically influence its retention time, offering researchers actionable insights for method development and optimization.

Introduction: The Chromatographic Challenge

[2-(Piperidin-4-ylmethyl)phenyl]methanol presents a unique challenge in reverse-phase chromatography. Its structure incorporates a basic piperidine ring, which is relatively polar, and a phenylmethanol group, which introduces significant non-polar character.[1] This amphiphilic nature means its retention is highly sensitive to the subtle interplay of hydrophobic and polar interactions within the chromatographic system.

Reverse-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2][3][4] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[2][5] For a molecule like [2-(Piperidin-4-ylmethyl)phenyl]methanol, achieving optimal retention—long enough for good resolution but short enough for efficient analysis—requires careful selection of both the column and the mobile phase.

Experimental Design: A Self-Validating Approach

To systematically evaluate the retention behavior of our target analyte, we designed a series of experiments comparing two common, yet distinct, reverse-phase stationary phases: a traditional Alkyl C18 and an Aromatic Phenyl-Hexyl column. We also investigated the impact of organic modifier choice (Acetonitrile vs. Methanol) and mobile phase pH.

This experimental design is grounded in the principles outlined in USP General Chapter <621> on Chromatography, which provides a framework for chromatographic procedures and allowable adjustments.[6][7][8] Furthermore, the validation of these analytical procedures is guided by the principles within ICH Q2(R1), ensuring the methods are fit for their intended purpose.[9][10][11][12]

G cluster_prep Preparation cluster_hplc Chromatographic System cluster_exp Experimental Runs P1 Prepare Analyte Stock (1 mg/mL in 50:50 ACN:H2O) Sys HPLC System (Pump, Injector, Column Oven @ 30°C, UV Detector @ 254 nm) P1->Sys P2 Prepare Mobile Phases A: 0.1% Formic Acid in H2O B1: 0.1% Formic Acid in ACN B2: 0.1% Formic Acid in MeOH P2->Sys C1 Column 1: C18 (4.6 x 150 mm, 5 µm) Sys->C1 Condition 1 C2 Column 2: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) Sys->C2 Condition 2 M1 Mobile Phase Set 1: Gradient with Acetonitrile (B1) C1->M1 Run 1.1 M2 Mobile Phase Set 2: Gradient with Methanol (B2) C1->M2 Run 1.2 Data Data Acquisition & Analysis (Retention Time, Peak Shape) C2->M1 Run 2.1 C2->M2 Run 2.2 M1->Data M2->Data

Materials and Reagents
  • Analyte: [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride (≥95% purity)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Reagents: Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Columns:

    • C18 (e.g., ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size

    • Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 5 µm particle size[13]

Standard Preparation

A stock solution of the analyte was prepared at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This was further diluted to a working concentration of 50 µg/mL for injection.

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Option 1): 0.1% Formic Acid in Acetonitrile

  • Mobile Phase B (Option 2): 0.1% Formic Acid in Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program: 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

Results: A Quantitative Comparison

The following table summarizes the retention times (RT) observed under the different experimental conditions.

Condition ID Stationary Phase Organic Modifier Retention Time (min) Tailing Factor (As) Theoretical Plates (N)
1.1C18Acetonitrile8.741.1515,200
1.2C18Methanol9.521.1014,800
2.1Phenyl-HexylAcetonitrile9.881.0816,500
2.2Phenyl-HexylMethanol10.951.0516,100

Discussion: Interpreting the Data

The experimental data reveals significant shifts in retention time based on the chosen stationary and mobile phases. These shifts are dictated by the fundamental principles of reverse-phase chromatography and the specific molecular interactions at play.

The Role of the Stationary Phase

The choice of stationary phase had the most pronounced effect on retention.

  • C18 (Alkyl Phase): This is a standard non-polar stationary phase where retention is primarily driven by hydrophobic (van der Waals) interactions.[4] The non-polar phenylmethanol portion of the analyte interacts strongly with the C18 alkyl chains, leading to significant retention.

  • Phenyl-Hexyl (Aromatic Phase): This phase offers a mixed-mode separation mechanism.[14] In addition to hydrophobic interactions with the hexyl linker, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[14][15][16] This secondary interaction provides an additional retention mechanism, resulting in significantly longer retention times compared to the C18 column under identical mobile phase conditions.[17] The enhanced retention and selectivity for aromatic compounds make phenyl-based columns a powerful alternative when C18 columns provide insufficient resolution.[13][15]

The Influence of the Mobile Phase

The choice between acetonitrile and methanol as the organic modifier also impacted retention. In reverse-phase chromatography, the organic modifier's role is to decrease the polarity of the mobile phase, thereby increasing its elution strength and decreasing analyte retention.[2][5]

  • Acetonitrile (ACN): Generally considered to have a higher elution strength than methanol in reverse-phase chromatography, meaning it is more effective at eluting non-polar compounds.[18][19][20] This results in shorter retention times compared to methanol at the same concentration.

  • Methanol (MeOH): Being more polar than acetonitrile, methanol is a weaker solvent in this context, leading to longer retention times.[20] However, as a protic solvent, methanol can engage in hydrogen bonding, which can sometimes alter selectivity in unique ways compared to the aprotic acetonitrile.[20][21]

The observed data aligns with this theory, with methanol consistently yielding longer retention times than acetonitrile on both columns.

The addition of 0.1% formic acid serves two critical purposes. Firstly, it controls the pH of the mobile phase.[22] [2-(Piperidin-4-ylmethyl)phenyl]methanol has a basic piperidine nitrogen. At a low pH (formic acid has a pKa of ~3.75), this nitrogen will be protonated, making the overall molecule more polar.[23] This increased polarity reduces its affinity for the non-polar stationary phase, a phenomenon known as ion suppression.[24][25] While this reduces retention, it is crucial for achieving sharp, symmetrical peaks by preventing unwanted interactions with residual silanols on the silica surface.[26][27][28] Secondly, formic acid acts as a proton source, which is beneficial for subsequent detection by mass spectrometry (LC-MS) in positive ionization mode.[23] The retention of basic compounds is highly dependent on the mobile phase pH; as pH increases towards the analyte's pKa, retention typically increases significantly.[29][30]

Conclusion and Recommendations

The retention behavior of [2-(Piperidin-4-ylmethyl)phenyl]methanol is highly tunable through the strategic selection of stationary and mobile phases.

  • For faster analysis times, a C18 column with an acetonitrile-based mobile phase is recommended. This combination provides robust retention with good peak shape.

  • For enhanced retention and potentially different selectivity, especially in complex mixtures where co-elution is a concern, a Phenyl-Hexyl column should be employed. It offers a secondary retention mechanism (π-π interactions) that can resolve compounds that are inseparable on a C18 column.[15]

  • Methanol can be used as an alternative to acetonitrile to increase retention or to explore alternative selectivity profiles.[21]

Ultimately, the optimal method will depend on the specific analytical goal, whether it is for rapid screening, high-resolution impurity profiling, or preparative separation. The data presented here provides a logical starting point and a clear rationale for method development for this and structurally similar compounds.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

  • Why does Acetonitrile have higher elution strength than methanol? Pharma Growth Hub. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Why Acid? Separation Science. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Reversed-Phase Chromatography (RPC). Creative Biostructure. [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

  • Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • [2-(piperidin-4-yl)phenyl]methanol. PubChemLite. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Jurnal Sains Malaysia. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • what effect does a formic acid buffer have on my HPLC result. Chromatography Forum. [Link]

Sources

Comparative

Standardizing Assay Protocols for [2-(Piperidin-4-ylmethyl)phenyl]methanol Characterization

A Comparative Guide for PROTAC® Linker Optimization Strategic Context: The "Ortho-Turn" Effect in Linker Design In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a pass...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for PROTAC® Linker Optimization

Strategic Context: The "Ortho-Turn" Effect in Linker Design

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector. It is a critical determinant of ternary complex stability (cooperativity), cell permeability, and metabolic stability.

[2-(Piperidin-4-ylmethyl)phenyl]methanol (CAS: 371981-27-0) represents a specialized class of semi-rigid, ortho-substituted linkers . Unlike linear alkyl chains or flexible PEGs, this molecule introduces a defined structural "kink" or turn due to the ortho relationship between the piperidine scaffold and the benzylic alcohol warhead attachment point.

This guide standardizes the characterization of this building block, addressing the specific analytical challenges posed by its basic piperidine nitrogen and the critical need to distinguish it from regioisomeric impurities (specifically the para-isomer) that can drastically alter the vector of the resulting PROTAC.

Comparative Performance Analysis

To understand why this specific linker is chosen, we must compare its physicochemical and structural performance against standard alternatives used in degraders.

Table 1: Performance Matrix of Common PROTAC Linkers
Feature[2-(Piperidin-4-ylmethyl)phenyl]methanol (Ortho-Rigid)PEG Chains (Flexible)Alkyl Chains (Flexible)[4-(Piperidin-4-ylmethyl)phenyl]methanol (Para-Rigid)
Conformational Entropy Low (Pre-organized "turn" geometry)High (High entropic penalty upon binding)HighMedium (Linear rigidity)
Solubility (pH 7.4) High (Basic amine aids solubility)HighLow (Lipophilic)High
Metabolic Stability High (Resistant to oxidative metabolism)Low (Prone to oxidative cleavage)HighHigh
Vector Orientation Acute Angle (Good for "folded" ternary complexes)Undefined/RandomUndefined/RandomLinear/Extended
Permeability Moderate (Balance of polar/non-polar)Low (High TPSA)HighModerate

Expert Insight: The ortho-isomer is superior when the E3 ligase and Target Protein binding pockets require a "U-shape" or folded conformation to achieve proximity. Substituting this with the para-isomer (linear) often abolishes degradation activity by forcing the proteins too far apart or into a sterically clashing orientation.

Standardized Assay Protocols

The following protocols are designed to be self-validating . The primary analytical risk with this molecule is peak tailing due to the secondary amine and the co-elution of regioisomers.

Protocol A: High-Resolution HPLC-UV/MS (Purity & Identity)

Rationale: Standard silica-based C18 columns often interact with the basic piperidine nitrogen, causing severe tailing. This method uses a high-pH resistant column or a chaoticotropic modifier (TFA) to suppress these interactions.

Method Parameters:

  • Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18). Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR Water + 0.1% TFA (for lower pH stability). Recommendation: High pH provides better peak shape for piperidines.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (absorption of the phenyl ring) and MS (ESI+, SIM mode for m/z ~206 [M+H]+).

  • System Suitability Requirement: Tailing factor (Tf) must be < 1.5.

Self-Validation Step: Inject a mixture of the ortho (target) and para (impurity) isomers. The method is valid ONLY if the resolution (Rs) between these two peaks is > 2.0. The ortho isomer typically elutes after the para isomer on C18 due to intramolecular hydrogen bonding masking the polar groups, effectively increasing lipophilicity.

Protocol B: 1H-NMR Regioisomer Verification (Structural Integrity)

Rationale: HPLC retention times can drift. NMR provides an absolute structural confirmation of the substitution pattern.

Key Diagnostic Signals (in DMSO-d6):

  • Aromatic Region (7.0 - 7.5 ppm):

    • Ortho-isomer: Shows a complex ABCD system (4 distinct proton environments) indicating lack of symmetry. Look for a multiplet pattern characteristic of 1,2-disubstitution.

    • Para-isomer: Shows a characteristic AA'BB' doublet pair (symmetric), indicating 1,4-disubstitution.

  • Benzylic Methylene (-CH2-OH):

    • Ortho-isomer: The chemical shift is often slightly downfield due to the proximity of the piperidine ring's magnetic anisotropy compared to the para isomer.

Acceptance Criteria:

  • No detectable AA'BB' pattern in the aromatic region.

  • Integration of the piperidine ring protons (multiplets at 1.0-3.0 ppm) must match the aromatic integration (4H) and benzylic methylene (2H).

Analytical Workflow Visualization

The following diagram illustrates the standardized decision-making process for qualifying this linker for PROTAC synthesis.

QC_Workflow Figure 1: Standardized Quality Control Workflow for PROTAC Linker Qualification. Start Raw Material Receipt [2-(Piperidin-4-ylmethyl)phenyl]methanol Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV/MS Analysis (Protocol A) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR Structural Check (Protocol B) Decision1->NMR Yes Reject REJECT BATCH (Initiate OOS Investigation) Decision1->Reject No IsomerCheck Regioisomer Check (Ortho vs Para) NMR->IsomerCheck IsomerCheck->Reject Symm. AA'BB' Detected Release RELEASE for Synthesis (Certificate of Analysis) IsomerCheck->Release Asymm. Pattern Confirmed

Critical Handling & Stability Notes

  • Cyclization Risk: Under strong acidic conditions or high heat, the benzylic alcohol can react with the secondary amine of the piperidine (inter- or intramolecularly if the chain flexibility allows) to form polymeric species. Store at -20°C.

  • Hygroscopicity: The hydrochloride salt form is hygroscopic. Weighing should be performed in a humidity-controlled environment or glovebox to ensure accurate stoichiometry in PROTAC coupling reactions.

References

  • PROTAC Linker Design Principles: Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[] Link

  • Linker Rigidity & Cooperativity: Bembenek, S. D., et al. (2021). The Role of Linker Rigidity in PROTAC Design. Journal of Medicinal Chemistry. Link

  • Analytical Methods for Basic Heterocycles: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Chemical Identity Data: PubChem Compound Summary for CID 21936927, [2-(piperidin-4-yl)phenyl]methanol. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of [2-(Piperidin-4-ylmethyl)phenyl]methanol

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the knowledge to handle chemical compounds not just effectively in their experiments, but also safely throughout...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the knowledge to handle chemical compounds not just effectively in their experiments, but also safely throughout their entire lifecycle, including disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [2-(Piperidin-4-ylmethyl)phenyl]methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" regulatory program for hazardous waste.[4] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is illegal and can lead to significant environmental contamination and legal penalties.[4][5]

Key Hazard Considerations:

Hazard CategoryPotential for [2-(Piperidin-4-ylmethyl)phenyl]methanolRationale and Safety Implications
Corrosivity HighPiperidine derivatives are often corrosive to skin and eyes.[6][7] This necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent severe burns.
Toxicity Moderate to HighPiperidines can be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Chronic exposure can lead to organ damage.
Ignitability PossibleMany organic compounds, including solvents used with this compound, are flammable.[1][8] Waste must be kept away from ignition sources.
Reactivity PossibleIncompatible with strong oxidizing agents and strong acids.[8] Mixing with incompatible materials can lead to violent reactions.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling [2-(Piperidin-4-ylmethyl)phenyl]methanol for disposal, it is mandatory to wear the appropriate PPE. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to provide and ensure the use of PPE to protect laboratory workers from chemical hazards.[9][10][11]

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and small splashes.

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[9]

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[12][13] Mixing incompatible chemicals can result in fires, explosions, or the generation of toxic gases.

Step-by-Step Segregation and Containerization Protocol:

  • Select a Compatible Container: Use a container that is compatible with [2-(Piperidin-4-ylmethyl)phenyl]methanol. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof screw cap.[5][12][13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "[2-(Piperidin-4-ylmethyl)phenyl]methanol" (no abbreviations or formulas)

    • The approximate concentration and volume

    • The date the waste was first added to the container

  • Segregate by Hazard Class: Store the waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area should be near the point of generation and under the control of laboratory personnel.[5] Within the SAA, segregate the container from incompatible materials such as acids and oxidizing agents.[13] Use secondary containment, such as a plastic tub, to catch any potential leaks.[5][14]

  • Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)

The SAA is a designated location in the laboratory where hazardous waste is collected before being moved to a central storage area.[13]

  • Location: The SAA must be at or near the point of waste generation.[5]

  • Volume Limits: The amount of hazardous waste in an SAA is limited by regulation.

  • Inspections: The SAA should be inspected weekly for leaks and proper container labeling.[5][13]

  • Container Fullness: Do not overfill waste containers. Leave at least 10% headspace to allow for expansion.[15][16] Once a container is full, it must be moved to the central hazardous waste storage area within three days.[13]

Spill Response and Decontamination

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves highly volatile materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control the Spill (if safe to do so): For small spills, trained laboratory personnel wearing appropriate PPE can use a chemical spill kit to absorb the material. Cover the spill with an absorbent material like sand or vermiculite.

  • Clean-up and Decontamination: Once the spill is absorbed, carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable cleaning agent. All materials used for clean-up must also be disposed of as hazardous waste.

Final Disposal: Partnering with a Licensed Professional

The final step in the disposal process is the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[4][15] Your institution's EHS department will coordinate this. Do not attempt to dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [2-(Piperidin-4-ylmethyl)phenyl]methanol.

A Generation of [2-(Piperidin-4-ylmethyl)phenyl]methanol Waste B Hazard Identification: Corrosive, Potentially Toxic and Flammable A->B C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible Waste Container (HDPE or Glass) C->D E Label Container with 'Hazardous Waste' and Contents D->E F Place in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatibles (e.g., Acids, Oxidizers) F->G H Keep Container Closed G->H I Container Full? H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J Yes K Continue to Accumulate Waste Safely I->K No K->H

Caption: Workflow for the safe disposal of [2-(Piperidin-4-ylmethyl)phenyl]methanol.

Conclusion: A Culture of Safety

The proper disposal of [2-(Piperidin-4-ylmethyl)phenyl]methanol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, which are rooted in federal regulations and best practices, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan (CHP) and EHS department for specific guidance.[10][17]

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) [Fact Sheet]. U.S. Department of Labor. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, July 6). Safety Data Sheet: 4-Piperidinemethanol.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2016, July 6). Safety Data Sheet: 4-Piperidinemethanol.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
  • Avantor. (2020, October 5). Material Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Environmental Health and Safety. Retrieved from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety. Retrieved from [Link]

Sources

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